Methyl Pentacosanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl pentacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKHAQDUMDJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203922 | |
| Record name | Methyl pentacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55373-89-2 | |
| Record name | Methyl pentacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55373-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pentacosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055373892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pentacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pentacosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl Pentacosanoate: A Comprehensive Technical Guide on its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentacosanoate is a saturated fatty acid methyl ester (FAME) with the chemical formula C26H52O2. As a long-chain fatty acid derivative, it plays various roles in the chemical ecology of organisms and is found across different biological kingdoms. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological and experimental workflows.
Natural Occurrence of this compound
This compound has been identified as a natural product in a variety of organisms, ranging from plants to insects and marine bacteria. Its presence is often associated with protective layers, such as epicuticular waxes in plants and cuticular hydrocarbons in insects, where it contributes to preventing desiccation and protecting against environmental stressors.
In Plants
This compound is a known constituent of plant epicuticular wax, the outermost lipid layer of the plant cuticle. This waxy layer serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack.
One notable example is its presence in the roots of Asparagus adscendens , a medicinal plant used in traditional Indian medicine.[1] While the precise quantitative amount in this plant is not extensively documented in publicly available literature, its identification points to its role in the plant's chemical composition.
A study on the leaf epicuticular wax of Morettia phillaeana revealed that fatty acid methyl esters, as a class, constitute 15.73% of the total wax components.[2][3][4] Although the specific percentage of this compound within this fraction was not individually quantified, this provides a valuable insight into its potential abundance in the waxes of certain plant species.
In Insects
The insect cuticle is covered by a layer of lipids, primarily composed of cuticular hydrocarbons (CHCs), which are crucial for preventing dehydration and for chemical communication.[5] Long-chain fatty acid methyl esters, including this compound, can be components of these complex CHC profiles.
The analysis of CHCs is a valuable tool in entomology, particularly in the taxonomic identification of insect species. The extraction and analysis of these compounds from various life stages, such as larvae, pupae, and adults, can reveal species-specific chemical fingerprints.
In Marine Environments
Quantitative Data on Natural Occurrence
The following table summarizes the available quantitative data on the occurrence of this compound and related compounds in natural sources. It is important to note that specific quantification of this compound is often limited, with data more commonly reported for the broader class of fatty acid methyl esters.
| Organism/Source | Tissue/Fraction | Compound Class | Relative Abundance / Concentration | Reference |
| Morettia phillaeana | Leaf Epicuticular Wax | Fatty Acid Methyl Esters | 15.73% of total wax | [2][3][4] |
Experimental Protocols
The identification and quantification of this compound from natural sources are primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of extracted and derivatized lipids.
Detailed Methodology for Extraction and Quantification of Fatty Acid Methyl Esters (FAMEs) from Plant Material
This protocol outlines a general yet detailed procedure for the extraction, derivatization, and GC-MS analysis of FAMEs, including this compound, from plant tissue.
1. Sample Preparation:
-
Harvesting: Collect fresh plant material (e.g., leaves, roots).
-
Washing: Gently wash the material with deionized water to remove any surface contaminants.
-
Drying: Lyophilize (freeze-dry) or oven-dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight to remove moisture.
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
2. Lipid Extraction:
-
Solvent System: A common solvent system for lipid extraction is a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Extraction Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1-5 g) into a glass vial.
-
Add the chloroform:methanol solvent mixture.
-
Agitate the mixture thoroughly (e.g., using a vortex mixer or sonicator) for a specified period (e.g., 30-60 minutes).
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully transfer the supernatant (containing the extracted lipids) to a new vial.
-
Repeat the extraction process on the plant material pellet to ensure complete lipid recovery.
-
Combine the supernatants.
-
3. Transesterification (Derivatization to FAMEs):
-
Reagent: A common reagent for transesterification is methanolic HCl or BF3-methanol.
-
Procedure:
-
Evaporate the solvent from the combined lipid extract under a gentle stream of nitrogen gas.
-
Add the methanolic HCl or BF3-methanol reagent to the dried lipid residue.
-
Heat the mixture in a sealed vial at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.
-
Cool the reaction mixture to room temperature.
-
4. FAME Extraction and Purification:
-
Add a non-polar solvent, such as hexane, and water to the reaction mixture to partition the FAMEs into the organic layer.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with a dilute salt solution (e.g., NaCl) to remove any remaining catalyst or impurities.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried hexane extract to a clean vial and evaporate the solvent to concentrate the FAMEs.
-
Re-dissolve the FAMEs in a known volume of hexane for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a final high temperature (e.g., 280-300°C) at a controlled rate. This allows for the separation of FAMEs based on their boiling points.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-600).
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST).
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve. An internal standard (e.g., methyl heptadecanoate) should be added at the beginning of the extraction process for more accurate quantification.
-
Visualizations
Experimental Workflow for FAME Analysis
Caption: Workflow for the extraction and analysis of FAMEs from plant material.
Logical Relationship of Cuticular Lipids
Caption: Hierarchical relationship of this compound in natural organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]
- 3. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Discrimination of Diptera order insects based on their saturated cuticular hydrocarbon content using a new microextraction procedure and chromatograph ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00214H [pubs.rsc.org]
The Enigmatic World of Very Long-Chain Fatty Acids: A Deep Dive into the Biochemical Role of Pentacosanoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acids (VLCFAs), particularly saturated species like pentacosanoic acid (C25:0), are critical components of cellular lipids, playing multifaceted roles in membrane structure, energy metabolism, and cellular signaling. While often associated with severe inherited metabolic disorders, emerging research is shedding light on their broader physiological and pathophysiological significance. This technical guide provides an in-depth exploration of the biochemical functions of VLCFAs, with a specific focus on pentacosanoic acid. We will delve into its metabolic pathways, its integral role in the composition of complex lipids, and its implications in health and disease. This document aims to be a comprehensive resource, offering detailed experimental protocols for the analysis of pentacosanoic acid and visualizing key biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are broadly classified based on their carbon chain length. Very long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms[1]. Pentacosanoic acid (C25:0), a saturated fatty acid with a 25-carbon backbone, falls into this category[2][3].
VLCFAs are ubiquitous in biological systems and are integral components of various lipid species, including glycerophospholipids, sphingolipids, and sterol esters[4]. Their substantial chain length imparts unique biophysical properties to the membranes in which they reside, influencing membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts[5][6]. Beyond their structural roles, VLCFAs are also involved in a variety of cellular processes, including energy storage and signaling pathways[1][7].
The metabolism of VLCFAs is a tightly regulated process, with distinct pathways for their synthesis and degradation. Dysregulation of these pathways can lead to the accumulation of VLCFAs, which has been implicated in the pathogenesis of several severe disorders, most notably X-linked adrenoleukodystrophy (X-ALD)[8][9][10][11].
Metabolism of Pentacosanoic Acid
The cellular concentration of pentacosanoic acid is determined by the balance between its synthesis, incorporation into complex lipids, and degradation.
Biosynthesis: The Fatty Acid Elongation Pathway
The synthesis of VLCFAs, including pentacosanoic acid, occurs primarily in the endoplasmic reticulum through a process of fatty acid elongation. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The key enzymes in this pathway are the fatty acid elongases (ELOVLs). Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities[5][12][13].
While the precise ELOVL responsible for the final elongation step to produce pentacosanoic acid is not definitively established, it is understood that odd-chain fatty acids can be elongated in a similar manner to even-chain fatty acids[14][15]. The synthesis of odd-chain VLCFAs like C23:0 and C25:0 can occur through the elongation of shorter odd-chain fatty acids such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[14][15]. ELOVL4, in particular, is known to be involved in the synthesis of VLCFAs with chain lengths of C26 and longer and is crucial for the formation of these lipids in specific tissues like the skin and retina[1][4][16][17].
Degradation: Peroxisomal β-Oxidation
The breakdown of VLCFAs, including pentacosanoic acid, occurs exclusively in peroxisomes via a specialized β-oxidation pathway. Mitochondria, the primary site of β-oxidation for short, medium, and long-chain fatty acids, are unable to metabolize VLCFAs[8][10]. The peroxisomal β-oxidation of VLCFAs involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shortened acyl-CoA, which can then be further metabolized in the mitochondria[18].
A key protein in this process is the ATP-binding cassette (ABC) transporter, ALDP (encoded by the ABCD1 gene), which is responsible for transporting VLCFA-CoA esters across the peroxisomal membrane. Mutations in the ABCD1 gene lead to impaired peroxisomal β-oxidation, resulting in the accumulation of VLCFAs in tissues and plasma, the hallmark of X-linked adrenoleukodystrophy[9][10].
Biochemical Functions of Pentacosanoic Acid
The primary functions of pentacosanoic acid are intrinsically linked to its incorporation into complex lipids, which in turn influences the properties of cellular membranes and participates in signaling events.
Structural Component of Cellular Membranes
VLCFAs, including pentacosanoic acid, are crucial constituents of sphingolipids, a class of lipids that are abundant in the myelin sheath of nerve cells[18][19]. The long acyl chains of these fatty acids contribute to the formation of a highly ordered and stable membrane structure, which is essential for the insulating properties of myelin and the rapid propagation of nerve impulses.
The incorporation of VLCFAs into sphingolipids, such as ceramides and sphingomyelin, increases the hydrophobicity of these molecules and promotes the formation of tightly packed membrane domains[20][21][22]. These domains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids and serve as platforms for the organization of signaling proteins and receptors[3][19][21].
Role in Ceramide Synthesis
Pentacosanoic acid is a component of ceramides, which are central molecules in sphingolipid metabolism. Ceramides can be synthesized through the de novo pathway, where a fatty acyl-CoA is attached to a sphingoid base, or through the salvage pathway, which involves the breakdown of more complex sphingolipids[21][22]. The specific fatty acid incorporated into a ceramide molecule is determined by the substrate specificity of the ceramide synthase (CerS) enzymes.
Involvement in Signaling Pathways
While research into the specific signaling roles of pentacosanoic acid is ongoing, the broader class of VLCFAs and their derivatives, particularly ceramides, are known to be potent signaling molecules. Ceramides have been implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation[23].
Recent studies have also suggested a role for VLCFAs in necroptosis, a form of programmed necrosis. The accumulation of saturated VLCFAs is thought to disrupt membrane integrity, a key event in necroptotic cell death[24][25][26][27].
Quantitative Data on Pentacosanoic Acid
The concentration of pentacosanoic acid and other VLCFAs can vary significantly between different tissues and is a critical diagnostic marker for certain diseases.
Table 1: Plasma VLCFA Concentrations in Healthy Individuals and X-ALD Patients
| Fatty Acid | Healthy Controls (nmol/mL) | X-ALD Patients (nmol/mL) | Reference |
| C24:0 (Tetracosanoic acid) | 0.93 ± 0.23 | 4.65 ± 1.54 | [9] |
| C25:0 (Pentacosanoic acid) | Not typically reported | Elevated | [5][14] |
| C26:0 (Hexacosanoic acid) | 0.02 ± 0.01 | 0.65 ± 0.34 | [9] |
| C24:0/C22:0 Ratio | 0.81 ± 0.17 | 3.58 ± 1.21 | [9] |
| C26:0/C22:0 Ratio | 0.02 ± 0.01 | 0.25 ± 0.14 | [9] |
Note: Data for healthy controls and X-ALD patients are presented as mean ± standard deviation. While specific mean values for C25:0 in healthy individuals are not consistently reported in the literature, its levels are known to be elevated in X-ALD, and the C25:0/C22:0 ratio is used as a diagnostic marker.[5][14]
Table 2: Comprehensive Plasma Fatty Acid Profile in Healthy Young Adults
| Fatty Acid | Mean Concentration (μmol/L) | 5th Percentile | 95th Percentile | Reference |
| C14:0 (Myristic acid) | 55.4 | 20.9 | 114.9 | [6][28] |
| C16:0 (Palmitic acid) | 1380 | 790 | 2240 | [6][28] |
| C18:0 (Stearic acid) | 390 | 240 | 590 | [6][28] |
| C22:0 (Behenic acid) | 19.3 | 10.8 | 31.8 | [6][28] |
| C24:0 (Lignoceric acid) | 16.5 | 9.4 | 26.9 | [6][28] |
| C24:1 (Nervonic acid) | 20.3 | 9.0 | 38.8 | [6][28] |
Note: This table provides a reference for the typical concentrations of various fatty acids in the plasma of healthy young adults. Data for pentacosanoic acid (C25:0) was not specifically reported in this comprehensive profile.[6][28]
Experimental Protocols
Accurate quantification and functional analysis of pentacosanoic acid and other VLCFAs are essential for research and clinical diagnostics. Below are detailed methodologies for key experiments.
Quantification of Pentacosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction, derivatization, and analysis of total fatty acids, including pentacosanoic acid, from plasma or tissue samples.
Materials:
-
Internal Standard Solution (e.g., deuterated C25:0)
-
Methanol
-
Hexane
-
Acetyl Chloride
-
Potassium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Sample Preparation: To a known amount of plasma or homogenized tissue, add a precise amount of the internal standard.
-
Lipid Extraction: Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.
-
Saponification: Saponify the lipid extract by adding methanolic NaOH and heating to release the fatty acids from complex lipids.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Add acetyl chloride in methanol and heat to convert the free fatty acids to their more volatile methyl esters.
-
Extraction of FAMEs: Extract the FAMEs with hexane.
-
Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen. Reconstitute the dried FAMEs in a known volume of hexane.
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. Use a temperature program that allows for the separation of the FAMEs. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and the internal standard.
-
Quantification: Create a standard curve using known concentrations of a pentacosanoic acid standard. The concentration of pentacosanoic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[5][10][20]
Fatty Acid Elongase Activity Assay
This assay measures the activity of ELOVL enzymes by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.
Materials:
-
Microsomal protein fraction from cells or tissues
-
Fatty acyl-CoA substrate (e.g., C24:0-CoA)
-
[14C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, fatty acyl-CoA substrate, NADPH, and reaction buffer.
-
Initiate Reaction: Start the reaction by adding [14C]Malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Extraction: Extract the radiolabeled fatty acid products with an organic solvent (e.g., hexane).
-
Scintillation Counting: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity incorporated is proportional to the elongase activity. Express the activity as pmol of malonyl-CoA incorporated per mg of protein per minute.[13][15][29]
Peroxisomal β-Oxidation Assay
This assay measures the rate of peroxisomal β-oxidation by monitoring the breakdown of a radiolabeled VLCFA substrate.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
[1-14C]Pentacosanoic acid
-
Culture medium
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to confluence.
-
Substrate Addition: Add culture medium containing [1-14C]pentacosanoic acid to the cells.
-
Incubation: Incubate the cells at 37°C for a specific time period (e.g., 2-4 hours).
-
Harvesting: After incubation, collect the culture medium.
-
Separation of Substrate and Products: Separate the water-soluble β-oxidation products (e.g., [1-14C]acetyl-CoA) from the unreacted lipid-soluble [1-14C]pentacosanoic acid using a phase separation method (e.g., by adding perchloric acid and centrifuging).
-
Scintillation Counting: Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the aqueous phase represents the extent of β-oxidation. Normalize the results to the amount of cellular protein.[2][8][12][30][31]
Conclusion and Future Directions
Pentacosanoic acid and other VLCFAs are far more than simple structural lipids. Their involvement in maintaining membrane integrity, particularly in the nervous system, and their emerging roles in cellular signaling pathways underscore their importance in human health. The accumulation of these fatty acids in diseases like X-linked adrenoleukodystrophy highlights the critical need for a deeper understanding of their metabolism and function.
The experimental protocols and data presented in this guide provide a framework for researchers to investigate the multifaceted roles of pentacosanoic acid. Future research should focus on elucidating the specific functions of odd-chain VLCFAs, identifying the full complement of enzymes involved in their metabolism, and exploring their potential as therapeutic targets and biomarkers for a range of diseases. Advances in lipidomics and mass spectrometry will undoubtedly continue to unravel the complexities of VLCFA biology, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentacosanoic acid | C25H50O2 | CID 10468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of exogenous hexacosanoic acid on biochemical myelin composition in weaning and post-weaning rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 17. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 18. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review | MDPI [mdpi.com]
- 23. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Docosahexanoic acid antagonizes TNF-α-induced necroptosis by attenuating oxidative stress, ceramide production, lysosomal dysfunction, and autophagic features - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Intracellular nucleic acid sensing triggers necroptosis through synergistic type-I interferon and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neoalbaconol induces cell death through necroptosis by regulating RIPK-dependent autocrine TNFα and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 29. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Method for measurement of peroxisomal very-long-chain fatty acid beta-oxidation in human skin fibroblasts using stable-isotope-labeled tetracosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Long-Chain Fatty Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid esters (LCFA esters) are a broad class of organic compounds prevalent in various industrial applications, including pharmaceuticals, cosmetics, lubricants, and biofuels. Their widespread use necessitates a thorough understanding of their environmental fate and degradation pathways to assess their ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the transformation and persistence of LCFA esters in the environment. It details the primary degradation mechanisms, both biotic and abiotic, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes the core biochemical pathways involved.
Environmental Distribution and Transport
Upon release into the environment, the distribution of LCFA esters is governed by their physicochemical properties, primarily their low water solubility and moderate to high octanol-water partition coefficients (Kow). This leads to a tendency for these compounds to partition from the aqueous phase to organic matter in soil and sediment. Long-chain fatty acids, a primary degradation product, tend to adsorb more strongly to soil and sediment particles than their shorter-chain counterparts due to their increased hydrophobicity[1].
The transport of LCFA esters in the environment is generally limited due to their low volatility and strong adsorption to particulate matter. However, hydrolysis can lead to the formation of more mobile fatty acids and alcohols[2][3].
Biodegradation
Biodegradation is the primary mechanism for the environmental breakdown of LCFA esters. These compounds are generally considered to be readily biodegradable under both aerobic and anaerobic conditions[2][3][4][5]. The rate and extent of biodegradation can be influenced by several factors, including the chain length of the fatty acid and alcohol moieties, the degree of saturation, temperature, pH, and the presence of acclimated microbial populations.
Aerobic Biodegradation
Under aerobic conditions, the degradation of LCFA esters is a multi-step process initiated by the enzymatic hydrolysis of the ester bond, yielding a long-chain fatty acid and an alcohol. This initial step is catalyzed by extracellular lipases and esterases produced by a wide range of microorganisms.
Following hydrolysis, the resulting long-chain fatty acid is transported into the microbial cell and subsequently undergoes β-oxidation. This well-established metabolic pathway involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, generating acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (tricarboxylic acid cycle or TCA cycle) for complete oxidation to carbon dioxide and water, producing energy for the cell. The alcohol moiety is also typically readily biodegraded through various oxidative pathways.
dot
References
An In-depth Technical Guide to the Synthesis and Purification of Methyl Pentacosanoate Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Methyl Pentacosanoate, a long-chain fatty acid methyl ester standard crucial for various research and development applications. This document outlines a robust synthesis protocol based on the Fischer-Speier esterification, followed by detailed purification strategies including column chromatography and recrystallization. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.
Synthesis of this compound via Fischer-Speier Esterification
The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification of pentacosanoic acid with methanol, catalyzed by a strong acid. This equilibrium reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.
Reaction Principle
The Fischer esterification involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
Experimental Protocol
Materials:
-
Pentacosanoic acid (C₂₅H₅₀O₂)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pentacosanoic acid in a significant excess of anhydrous methanol. A typical molar ratio of methanol to pentacosanoic acid is between 10:1 and 20:1 to drive the reaction equilibrium towards the ester product.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. A typical catalyst loading is 1-5 mol% relative to the pentacosanoic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with a non-polar organic solvent such as diethyl ether or hexane. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value/Range | Notes |
| Reactants | ||
| Pentacosanoic Acid | 1 equivalent | |
| Methanol | 10-20 equivalents | Serves as both reactant and solvent. |
| Catalyst | ||
| Concentrated H₂SO₄ | 1-5 mol% | Other strong acids like HCl can also be used. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65 °C for methanol) | |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Expected Yield | >90% (crude) | Yield can vary based on reaction scale and conditions. |
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting material, by-products, and residual catalyst. Therefore, purification is a critical step to obtain a high-purity standard.
Column Chromatography
Column chromatography is a highly effective method for purifying this compound from non-polar impurities and any remaining starting material.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes/flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. This compound, being relatively non-polar, will elute with a low percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate concentration (e.g., 0-10%). |
| Expected Purity | >98% | Purity can be assessed by GC-MS or NMR. |
Recrystallization
Recrystallization is a simple and effective technique for the final purification of solid this compound, especially for removing minor impurities.
Materials:
-
Purified this compound (from column chromatography or crude)
-
Ethanol or Acetone
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol and acetone are good starting points.
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air-dry or dry in a vacuum oven.
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Ethanol or Acetone | The choice of solvent may need to be optimized. |
| Expected Purity | >99% | Purity can be confirmed by melting point analysis, GC-MS, and NMR. |
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound standard should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
This guide provides a comprehensive framework for the successful synthesis and purification of high-purity this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and available resources.
Physical and chemical properties of high-purity Methyl Pentacosanoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of high-purity Methyl Pentacosanoate. It includes key data, detailed experimental protocols for its characterization, and a visual representation of a typical analytical workflow.
Physicochemical Properties
This compound is a saturated fatty acid methyl ester with the chemical formula C26H52O2.[1][2][3] It is also known as pentacosanoic acid, methyl ester.[2] High-purity this compound is a white solid at room temperature and is often used as a standard in the analysis of total fatty acids.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C26H52O2 | [1][2][3] |
| Molecular Weight | 396.69 g/mol | [2] |
| CAS Number | 55373-89-2 | [1][2][3] |
| Melting Point | 59-62 °C | |
| Purity | ≥98% | [2] |
| Appearance | White Solid | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Accurate characterization of high-purity this compound is essential for its application in research and development. The following section details the methodologies for determining its key physical and chemical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (one end sealed)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[4][5]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[6][7]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of a high-purity compound.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for confirming the identity and purity of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a non-polar or medium-polarity column)
-
Helium carrier gas
-
Autosampler or manual injection system
Sample Preparation (Esterification): If starting from pentacosanoic acid, it must first be converted to its methyl ester. A common method is acid-catalyzed esterification:
-
Dissolve a small amount of the fatty acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride in methanol to generate anhydrous HCl).
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 80°C for 20 minutes).
-
After cooling, extract the this compound into an organic solvent like heptane.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 5°C/minute to 240°C and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
MS Transfer Line Temperature: 240°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 500
Data Analysis:
-
The retention time of the major peak should correspond to that of a known standard of this compound.
-
The mass spectrum should exhibit the characteristic fragmentation pattern of a long-chain fatty acid methyl ester, including the molecular ion peak (M+) and fragments corresponding to McLafferty rearrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Sample Preparation:
-
Dissolve a few milligrams of high-purity this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
The spectrum will show characteristic signals for the different proton environments in the molecule.
-
~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).[8]
-
~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
-
~1.60 ppm (multiplet, 2H): Protons on the carbon beta to the carbonyl group.
-
~1.25 ppm (broad singlet, ~42H): Protons of the long methylene chain (-(CH₂)n-).
-
~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).
¹³C NMR Spectroscopy:
-
The spectrum will show distinct signals for each carbon atom in a unique chemical environment.
-
~174 ppm: Carbonyl carbon of the ester group (-COO-).
-
~51 ppm: Carbon of the methyl ester group (-OCH₃).
-
~34 ppm: Carbon alpha to the carbonyl group.
-
~22-32 ppm: Carbons of the long methylene chain.
-
~14 ppm: Terminal methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press).
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
Expected Absorptions:
-
~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain.
-
~1740 cm⁻¹ (strong): C=O stretching vibration of the ester functional group.[9]
-
~1465 cm⁻¹ (medium): C-H bending vibration of the methylene groups.
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and analysis of high-purity this compound. This process ensures the identity, purity, and structural integrity of the compound.
References
- 1. This compound | C26H52O2 | CID 41431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pentacosanoic acid, methyl ester [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijesd.org [ijesd.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Pentacosanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl Pentacosanoate. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its close structural analog, methyl stearate, as a representative model. The spectral characteristics of long-chain saturated fatty acid methyl esters are highly conserved, with minor deviations in the chemical shifts of the methylene chain.
¹H and ¹³C NMR Spectral Data
The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized below. The assignments are based on the known chemical shift ranges for fatty acid methyl esters and data reported for analogous long-chain saturated esters.
Table 1: ¹H NMR Spectral Data for this compound (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.30 | Triplet | 2H | Methylene α to carbonyl (-CH₂-COO) |
| ~1.62 | Multiplet | 2H | Methylene β to carbonyl (-CH₂-CH₂-COO) |
| ~1.25 | Broad Singlet | ~42H | Methylene chain (-(CH₂)₂₁-) |
| ~0.88 | Triplet | 3H | Terminal methyl (-CH₃) |
Table 2: ¹³C NMR Spectral Data for this compound (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~174.4 | Carbonyl (-COO-) |
| ~51.4 | Methoxy (-OCH₃) |
| ~34.1 | Methylene α to carbonyl (-CH₂-COO) |
| ~31.9 | Methylene adjacent to terminal methyl (-CH₂-CH₃) |
| ~29.7 | Bulk methylene chain (-(CH₂)n-) |
| ~29.4 | Methylene carbons in the central part of the chain |
| ~29.3 | Methylene carbons in the central part of the chain |
| ~29.1 | Methylene carbons in the central part of the chain |
| ~24.9 | Methylene β to carbonyl (-CH₂-CH₂-COO) |
| ~22.7 | Methylene adjacent to terminal methyl (-CH₂-CH₃) |
| ~14.1 | Terminal methyl (-CH₃) |
Experimental Protocols
The following section details a representative methodology for the acquisition of ¹H and ¹³C NMR spectra of a long-chain saturated fatty acid methyl ester like this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), is added. TMS also serves as the chemical shift reference (0.00 ppm).
-
Transfer: The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration)
-
Number of Scans: 16-32 (depending on sample concentration)
-
-
Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 10-30 seconds (long relaxation delays are crucial for quantitative analysis of quaternary carbons and carbons in long chains).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.
Visualizations
Molecular Structure and NMR Signal Correlation
The following diagram illustrates the correlation between the different proton and carbon environments in the this compound molecule and their corresponding signals in the NMR spectra.
General Experimental Workflow for NMR Analysis
The logical flow for conducting an NMR experiment on a fatty acid methyl ester is depicted below.
An In-depth Technical Guide to the Solubility of Methyl Pentacosanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl pentacosanoate, a long-chain saturated fatty acid methyl ester. Given the scarcity of direct experimental data for this specific compound, this paper establishes a robust solubility profile through the analysis of homologous fatty acid methyl esters (FAMEs). This approach, grounded in the principles of chemical similarity and structure-property relationships, offers valuable insights for researchers working with long-chain lipids in various applications, including drug formulation and development.
Introduction
This compound (C25:0-ME) is a saturated fatty acid methyl ester with a 25-carbon chain. Understanding its solubility in common organic solvents is crucial for a wide range of applications, from its use as a standard in analytical chemistry to its potential role as an excipient in pharmaceutical formulations. The long, nonpolar alkyl chain of this compound dictates its solubility behavior, making it generally soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide provides a detailed examination of its predicted solubility based on the known behavior of similar long-chain FAMEs and outlines the standard experimental protocols for solubility determination.
Predicted Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for a homologous series of saturated FAMEs in common organic solvents. Based on these trends, an estimated solubility for this compound is provided. It is important to note that these are estimations and experimental verification is recommended for critical applications.
Table 1: Solubility of Saturated Fatty Acid Methyl Esters in Common Organic Solvents
| Fatty Acid Methyl Ester | Carbon Chain | Molecular Weight ( g/mol ) | Ethanol | Methanol | Acetone | Chloroform | Hexane | Ethyl Acetate |
| Methyl Palmitate | C16:0 | 270.45 | Soluble | Soluble | Very Soluble | Soluble | Soluble | Soluble |
| Methyl Stearate | C18:0 | 298.51 | Soluble | Soluble | Soluble | Soluble | Soluble | Slightly Soluble |
| Methyl Arachidate | C20:0 | 326.56 | Soluble | Slightly Soluble | Soluble | Soluble | Soluble | Slightly Soluble |
| Methyl Behenate | C22:0 | 354.62 | Soluble | Soluble[1] | Soluble | Slightly Soluble | Soluble | Slightly Soluble |
| Methyl Lignocerate | C24:0 | 382.67 | 3.7 mg/mL (with heating) | Slightly Soluble | Insoluble | 2 mg/mL | Insoluble | Slightly Soluble |
| This compound (Estimated) | C25:0 | 396.70 | Slightly Soluble (with heating) | Slightly Soluble | Slightly Soluble | Soluble | Soluble | Slightly Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and the actual solubility can vary with temperature. The provided quantitative data is at or near room temperature unless otherwise specified.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many scientific and industrial processes. The following section details a standard experimental protocol for determining the solubility of a compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (or other FAME) of high purity
-
Organic solvents of analytical grade (Ethanol, Methanol, Acetone, Chloroform, Hexane, Ethyl Acetate)
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Addition of Solvent: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to within ±0.1 °C. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Analysis: Dilute the filtered saturated solution with a known volume of the appropriate solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as GC-FID or HPLC.
-
Data Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound remains elusive, a systematic analysis of its homologous series provides a strong basis for estimating its solubility profile in common organic solvents. The general trend of decreasing solubility in polar solvents and increasing solubility in nonpolar solvents with increasing carbon chain length is expected to hold true for this compound. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who work with long-chain fatty acid esters.
References
Methodological & Application
Application Note: Quantitative Analysis of Fatty Acid Methyl Esters Using Methyl Pentacosanoate as an Internal Standard by GC-FID
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of fatty acid methyl esters (FAMEs) is crucial in various fields, including food science, biofuel development, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose. The accuracy of GC-FID quantification is significantly improved by the use of an internal standard (IS), a non-naturally occurring compound added to the sample in a known concentration to correct for variations in sample preparation and injection volume.
Methyl pentacosanoate (C25:0), a saturated fatty acid methyl ester with an odd-numbered carbon chain, is an excellent choice for an internal standard in the analysis of many biological samples, as it is typically absent in them.[1] Its high molecular weight and elution time ensure that it does not interfere with the more common, shorter-chain fatty acids found in many matrices. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of FAMEs by GC-FID.
Data Presentation
The use of an internal standard like this compound allows for the accurate quantification of various FAMEs. The following table summarizes typical performance data that can be expected when using this protocol.
| Parameter | Methyl Palmitate (C16:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) | Methyl Stearate (C18:0) |
| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Concentration Range (µg/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |
| Limit of Detection (LOD) (µg/mL) | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | < 1.5 | < 1.5 | < 1.5 | < 1.5 |
| Precision (RSD%) | < 5% | < 5% | < 5% | < 5% |
| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 | 95 - 105 |
Experimental Protocols
1. Materials and Reagents
-
This compound (≥99% purity)
-
Hexane (GC grade)
-
Methanol (anhydrous)
-
Sodium methoxide solution (0.5 M in methanol) or Boron trifluoride-methanol solution (14%)
-
Sodium chloride (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
FAME standards for calibration (e.g., Supelco® 37 Component FAME Mix)
-
Sample containing lipids for analysis (e.g., vegetable oil, biodiesel, biological extract)
2. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 50 mg of this compound.
-
Dissolve the weighed standard in hexane in a 50 mL volumetric flask.
-
Fill the flask to the mark with hexane to obtain a stock solution of approximately 1 mg/mL.
-
Store the stock solution in a tightly sealed container at -20°C.
3. Preparation of Working Internal Standard Solution
-
Dilute the stock solution with hexane to a final concentration of approximately 100 µg/mL. The exact concentration will depend on the expected concentration of the analytes in the sample.
4. Sample Preparation (Transesterification)
This protocol describes a common method for the transesterification of triglycerides to FAMEs.
-
Accurately weigh approximately 25 mg of the lipid-containing sample into a screw-cap test tube.
-
Add a precise volume of the working internal standard solution (e.g., 1 mL of 100 µg/mL this compound).
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and vortex for 2 minutes.
-
Heat the mixture in a water bath at 50-60°C for 10-15 minutes.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of saturated sodium chloride solution and vortex for 1 minute.
-
Centrifuge the tube to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-FID analysis.
5. GC-FID Instrumentation and Conditions
The following are typical GC-FID parameters for FAME analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 100:1 (depending on sample concentration) |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
6. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the FAMEs of interest and a constant concentration of the this compound internal standard.
-
Inject the calibration standards into the GC-FID system.
-
For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Inject the prepared sample.
-
Calculate the concentration of each FAME in the sample using the generated calibration curve.
Mandatory Visualization
References
Application Notes and Protocols for Fatty-Acid Methylation in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of fatty acid methyl esters (FAMEs) from biological tissues for analysis by gas chromatography (GC). The accurate quantification of fatty acids is crucial in various fields, including lipid metabolism research, nutritional science, and the development of therapeutics targeting lipid pathways. The choice of methylation technique is critical for obtaining reliable and reproducible results.
Introduction to Fatty Acid Methylation
Fatty acids in biological tissues are typically present as complex lipids, such as triglycerides, phospholipids, and sterol esters. To analyze these fatty acids by GC, they must first be converted into their volatile methyl ester derivatives. This process, known as methylation or transesterification, involves the cleavage of the fatty acid from its backbone (e.g., glycerol) and the addition of a methyl group.
The two primary approaches for fatty acid methylation are acid-catalyzed and base-catalyzed reactions, which can be performed using one-step or two-step procedures. The selection of the optimal method depends on the nature of the sample, the lipid classes present, and the specific fatty acids of interest.
Comparative Overview of Methylation Techniques
The choice of catalyst and reaction conditions can significantly impact the efficiency and accuracy of FAME analysis. Acid-catalyzed methods are effective for methylating free fatty acids and transesterifying a wide range of lipid classes, while base-catalyzed methods are generally faster and proceed under milder conditions but may not be suitable for all lipid types.
| Parameter | Acid-Catalyzed Methylation (e.g., HCl, BF3) | Base-Catalyzed Methylation (e.g., NaOCH3) |
| Reaction Time | Longer (e.g., 1-16 hours)[1][2] | Shorter (e.g., 10 minutes to 1 hour)[1][2] |
| Temperature | Higher (e.g., 70-100°C)[1][2] | Milder (e.g., 50-60°C)[1][3] |
| Catalyst Stability | Methanolic HCl needs to be prepared fresh; BF3 is more stable.[4][5] | Sodium methoxide is sensitive to air and moisture.[6] |
| Lipid Class Efficacy | Effective for most lipid classes, including free fatty acids.[7] | Ineffective for N-acyl lipids like sphingomyelin and does not methylate free fatty acids.[7] |
| Side Reactions | Can cause isomerization of conjugated dienes and formation of methoxy artifacts.[7] | Generally, no isomerization of conjugated dienes or formation of methoxy artifacts.[7] |
| Recovery of PUFAs | Can lead to loss of polyunsaturated fatty acids (PUFAs) at high temperatures. | Milder conditions are generally better for preserving PUFAs. |
Experimental Workflows and Logical Relationships
The overall process of preparing biological tissues for fatty acid analysis involves several key stages, from sample homogenization to the final GC analysis. The following diagrams illustrate the general workflow and the distinction between one-step and two-step methylation procedures.
Detailed Experimental Protocols
The following are detailed protocols for common lipid extraction and fatty acid methylation techniques.
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol is a widely used method for extracting total lipids from biological tissues.[8][9]
Materials:
-
Biological tissue (10-50 mg)
-
Chloroform:Methanol (2:1, v/v) solution containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant
-
0.88% (w/v) Potassium Chloride (KCl) solution
-
Homogenizer
-
Centrifuge
-
Glass tubes
Procedure:
-
Weigh 10-50 mg of frozen tissue into a tube suitable for homogenization.
-
Add 1 mL of the 2:1 chloroform:methanol solution with BHT to the tissue.
-
Homogenize the sample thoroughly. For solid tissues, ensure no visible particles remain.
-
Vortex the homogenate for 3 minutes.
-
Add 333 µL of 0.88% KCl solution to the tube and vortex thoroughly to induce phase separation.
-
Centrifuge the sample at 13,500 x g for 10 minutes at room temperature.
-
Two distinct phases will be visible: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Carefully collect the lower chloroform layer into a clean glass tube, avoiding the upper layer and the protein interface.
-
Dry the lipid extract under a stream of nitrogen or using a speed vacuum concentrator.
-
The dried lipid extract can be stored at -80°C until methylation.
Protocol 2: One-Step Acid-Catalyzed Methylation
This direct methylation procedure is suitable for a broad range of lipid classes.[1][10]
Materials:
-
Dried lipid extract
-
3M Methanolic HCl
-
Methanol
-
n-Hexane
-
0.9% (w/v) Sodium Chloride (NaCl) solution
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a 1M methanolic HCl solution by mixing 1 part 3M methanolic HCl with 2 parts methanol.
-
Add 1 mL of the 1M methanolic HCl to the dried lipid extract.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 150 µL of n-hexane and 1 mL of 0.9% NaCl solution.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 3: Two-Step Base- and Acid-Catalyzed Methylation
This method is often considered a compromise for analyzing complex lipid mixtures, ensuring the methylation of most lipid classes.[7]
Materials:
-
Dried lipid extract
-
0.5 M Sodium Methoxide (NaOCH3) in methanol
-
1 M Methanolic HCl
-
n-Hexane
-
Saturated NaCl solution
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add 1 mL of 0.5 M NaOCH3 in methanol to the dried lipid extract.
-
Cap the tube and heat at 50°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of 1 M methanolic HCl to neutralize the base and methylate any remaining free fatty acids.
-
Cap the tube and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly to extract the FAMEs.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a GC vial for analysis.
Summary of Quantitative Parameters for Methylation Protocols
The following table summarizes key quantitative parameters from various published methylation protocols. This allows for a direct comparison of the conditions required for different methods.
| Method | Catalyst/Reagent | Temperature (°C) | Time | Tissue/Sample Type | Reference |
| One-Step Acid-Catalyzed | Methanolic HCl | 70 | 2 hours | Oleamide | [1][2] |
| One-Step Acid-Catalyzed (Modified) | Methanolic HCl | 70 | 16 hours | Oleamide in animal feed | [1][2] |
| Two-Step Base/Acid-Catalyzed | NaOCH3 then Methanolic HCl | 50 then 80 | 10 min then 10 min | Oleamide | [1][2] |
| Two-Step Base/Acid-Catalyzed (Modified) | NaOCH3 then Methanolic HCl | 100 | 24 hours | Oleamide | [2] |
| Acid-Catalyzed | Anhydrous Methanolic 5% HCl | 100 | 60-90 min | Sterol esters, Triglycerides | [11] |
| Base-Catalyzed | KOH or NaOH in Methanol | Room Temp | 2 min | Glycerolipids | [11] |
| Direct Methylation | 1 N KOH in MeOH, then H2SO4 | 55 | 1.5 hours each step | Wet meat tissues, oils | [12] |
| One-Step Acid-Catalyzed | Methanol/acetyl chloride (20:1 v/v) | 100 | 10 min | Cod liver oil, microalgae | [13] |
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the analysis of fatty acids from biological tissues. Researchers should carefully consider the lipid composition of their samples and the specific research question when choosing between acid- and base-catalyzed, and one-step versus two-step methylation protocols. The protocols and data presented here provide a comprehensive guide for scientists to develop and implement robust and reliable methods for fatty acid methylation, ultimately leading to more accurate and reproducible results in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. A high-performance direct transmethylation method for total fatty acids assessment in biological and foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. aocs.org [aocs.org]
- 10. Validation of a one-step extraction/methylation method for determination of fatty acids and cholesterol in marine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. w3.ual.es [w3.ual.es]
Quantification of Methyl Pentacosanoate in complex matrices like soil or sediment.
Application Note: Quantification of Methyl Pentacosanoate in Soil and Sediment
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pentacosanoic acid, a C25:0 very-long-chain saturated fatty acid, and its methyl ester, this compound, are significant biomarkers in environmental and geochemical studies. Their quantification in complex matrices like soil and sediment provides insights into microbial community structure, organic matter decomposition, and contaminant fate. This document details a robust protocol for the extraction, derivatization, and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology ensures high recovery, sensitivity, and reproducibility for analyzing this compound in challenging environmental samples.
Principle
The overall analytical strategy involves the extraction of total lipids from a soil or sediment sample, followed by a derivatization step to convert native pentacosanoic acid into its more volatile methyl ester form (this compound). The derivatized extract is then analyzed by GC-MS, which separates the compound from other matrix components and provides both identification and quantification. An internal standard is used throughout the process to correct for variations in extraction efficiency and instrument response.
The workflow consists of four main stages:
-
Lipid Extraction: Total lipids are extracted from the freeze-dried sample using a solvent-based method, such as a modified Bligh & Dyer extraction or an ultrasonic-assisted extraction.
-
Fractionation (Optional): Solid Phase Extraction (SPE) can be used to isolate specific lipid classes, reducing matrix interference.
-
Derivatization: Carboxylic acid groups of fatty acids are converted to methyl esters (FAMEs) to increase their volatility for GC analysis.[1]
-
GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer, allowing for precise quantification.[2][3]
Experimental Workflow
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. midi-inc.com [midi-inc.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Total Fatty Acid Profiling in Biological Matrices Using Methyl Pentacosanoate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals in the field of lipidomics.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers. A fundamental aspect of lipidomics is the accurate quantification of total fatty acids. This application note describes a robust and reproducible method for the comprehensive analysis of fatty acid profiles from various biological samples. The protocol employs Methyl Pentacosanoate (C25:0), a long-chain saturated fatty acid methyl ester, as an internal standard to ensure high accuracy and precision in quantification.[1][2] This method is suitable for a wide range of sample types, including plasma, tissues, and cell cultures.
The analytical workflow involves lipid extraction, saponification to release fatty acids from complex lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).[3][4] The use of an internal standard that is not naturally abundant in most biological samples, such as this compound, is critical for correcting variations during sample preparation and analysis.[5][6]
Key Features of this Method:
-
High Accuracy and Precision: The use of this compound as an internal standard corrects for sample loss during extraction and derivatization, leading to reliable quantitative data.
-
Comprehensive Profiling: The protocol is designed to analyze a broad spectrum of fatty acids, from short-chain to very-long-chain fatty acids.
-
Versatility: Adaptable to various biological matrices.
-
High-Throughput Potential: The streamlined workflow is amenable to the processing of multiple samples simultaneously.
Experimental Protocols
1. Materials and Reagents
-
Internal Standard: this compound (CAS: 55373-89-2), ≥98% purity[1][2]
-
Solvents: Chloroform, Methanol, Hexane (or Heptane), Isooctane (all HPLC or GC grade)
-
Reagents for Derivatization:
-
Other Reagents:
-
Butylated hydroxytoluene (BHT) (antioxidant)
-
Sodium Chloride (NaCl) solution (0.9% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Glassware: Screw-capped glass tubes with PTFE-lined caps, autosampler vials with inserts.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator or SpeedVac.
2. Sample Preparation and Lipid Extraction (Folch Method)
This protocol is a modification of the Folch method for lipid extraction.
-
Sample Homogenization:
-
Tissues: Weigh 10-50 mg of frozen tissue and homogenize in a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Cells: Use a cell pellet containing approximately 0.5-1 x 10⁶ cells. Resuspend in phosphate-buffered saline (PBS).
-
Plasma: Use 50-100 µL of plasma.
-
-
Addition of Internal Standard: To each sample, add a known amount of this compound internal standard solution (e.g., 10 µg in a small volume of a suitable solvent).
-
Lipid Extraction:
-
Add 20 volumes of 2:1 chloroform:methanol to the sample volume.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac. The dried lipid extract can be stored at -80°C until derivatization.
3. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This step converts all fatty acids (free and esterified) into their more volatile methyl ester form for GC-MS analysis.[3]
Acid-Catalyzed Derivatization (using BF₃-Methanol): [7][8]
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.
-
Flush the tube with nitrogen, cap tightly, and heat at 100°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane (or heptane).
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
Base-Catalyzed Transesterification (for glycerolipids): [7][8]
Note: This method is not suitable for free fatty acids.
-
Dissolve the dried lipid extract in 1 mL of hexane.
-
Add 200 µL of 2 M methanolic KOH.
-
Vortex for 2 minutes at room temperature.
-
Centrifuge briefly to separate the layers.
-
The upper hexane layer containing the FAMEs is ready for GC-MS analysis.
4. GC-MS Analysis
The analysis of FAMEs is typically performed on a gas chromatograph coupled to a mass spectrometer.[10][11]
-
GC Column: A polar capillary column, such as a biscyanopropyl polysiloxane or a polyethylene glycol (WAX) type phase, is recommended for the separation of FAMEs, including cis and trans isomers.
-
Injection: 1 µL of the FAMEs solution is injected in split or splitless mode.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 250°C) to elute all FAMEs.
-
MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[12]
Data Presentation
Quantitative data should be presented in a clear and structured format. The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the internal standard (this compound) and applying a response factor.
Table 1: Example Fatty Acid Profile from Human Plasma
| Fatty Acid | Abbreviation | Retention Time (min) | Concentration (µg/mL) | % of Total Fatty Acids |
| Myristic Acid | C14:0 | 10.2 | 15.3 | 1.2 |
| Palmitic Acid | C16:0 | 12.5 | 350.1 | 27.8 |
| Palmitoleic Acid | C16:1n7 | 12.8 | 25.6 | 2.0 |
| Stearic Acid | C18:0 | 14.7 | 180.4 | 14.3 |
| Oleic Acid | C18:1n9 | 15.0 | 380.2 | 30.2 |
| Linoleic Acid | C18:2n6 | 15.4 | 250.7 | 19.9 |
| Arachidonic Acid | C20:4n6 | 17.8 | 35.9 | 2.8 |
| Eicosapentaenoic Acid | C20:5n3 | 18.2 | 5.1 | 0.4 |
| Docosahexaenoic Acid | C22:6n3 | 20.1 | 12.6 | 1.0 |
| Internal Standard | C25:0 | 22.5 | N/A | N/A |
Visualizations
Caption: Workflow for Total Fatty Acid Profiling.
Caption: Role of this compound in Quantification.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. gcms.cz [gcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of Pentacosanoic Acid to its Methyl Ester for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of pentacosanoic acid (C25:0) to its corresponding fatty acid methyl ester (FAME), pentacosanoic acid methyl ester (C25:0-ME), for quantitative analysis by gas chromatography with flame ionization detection (GC-FID).
Introduction
Pentacosanoic acid is a very-long-chain saturated fatty acid. For accurate and reproducible quantification by gas chromatography (GC), a derivatization step is essential. Free fatty acids are polar compounds that can exhibit poor peak shape, tailing, and strong adsorption to the GC column, leading to inaccurate results.[1] Derivatization to their corresponding methyl esters (FAMEs) increases the volatility and thermal stability of these compounds, and reduces their polarity, resulting in improved chromatographic performance.[2]
This application note details two common and effective methods for the derivatization of pentacosanoic acid: esterification using Boron Trifluoride-Methanol (BF3-Methanol) and methylation using Trimethylsilyldiazomethane (TMS-diazomethane). It also provides a validated GC-FID method for the analysis of the resulting pentacosanoic acid methyl ester.
Comparison of Derivatization Methods
The choice of derivatization reagent depends on the specific requirements of the analysis, such as sample matrix, required throughput, and safety considerations. A comparison of the two presented methods is provided in Table 1.
| Feature | Boron Trifluoride-Methanol (BF3-Methanol) | Trimethylsilyldiazomethane (TMS-diazomethane) |
| Principle | Acid-catalyzed esterification of free fatty acids and transesterification of esterified fatty acids.[3] | Rapid methylation of carboxylic acids.[3] |
| Reaction Time | 30-60 minutes at elevated temperatures (e.g., 60-100°C). | Rapid (typically < 15 minutes) at room temperature. |
| Safety | Corrosive and toxic; requires handling in a fume hood. | Toxic and potentially explosive; requires specialized handling procedures. |
| Byproducts | Can form methoxy artifacts with unsaturated fatty acids. | Generally produces clean reactions with few byproducts. |
| Cost | Generally less expensive. | More expensive. |
| Suitability | Effective for a wide range of lipid classes, including free fatty acids. | Particularly suitable for the methylation of free fatty acids. |
Table 1: Comparison of BF3-Methanol and TMS-diazomethane Derivatization Methods.
Experimental Protocols
Protocol 1: Derivatization using Boron Trifluoride-Methanol (14% w/v)
This protocol is a widely used method for the preparation of FAMEs.
Materials:
-
Pentacosanoic acid standard or sample containing pentacosanoic acid
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Glass reaction vials with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Accurately weigh approximately 1-10 mg of the pentacosanoic acid standard or sample into a glass reaction vial.
-
Add 2 mL of 14% BF3-methanol solution to the vial.
-
Tightly cap the vial and heat at 100°C for 30-60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane extract containing pentacosanoic acid methyl ester is now ready for GC-FID analysis.
Protocol 2: Derivatization using Trimethylsilyldiazomethane (TMS-diazomethane)
This method offers a rapid and efficient methylation of free fatty acids at room temperature. Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood and follow all safety guidelines provided by the manufacturer.
Materials:
-
Pentacosanoic acid standard or sample containing pentacosanoic acid
-
Trimethylsilyldiazomethane solution (2.0 M in diethyl ether or hexane)
-
Methanol
-
Toluene
-
Hexane (GC grade)
-
Small glass vials with PTFE-lined screw caps
Procedure:
-
Accurately weigh approximately 1-5 mg of the pentacosanoic acid standard or sample into a small glass vial.
-
Dissolve the sample in 1 mL of a 2:1 (v/v) mixture of toluene and methanol.
-
Slowly add the TMS-diazomethane solution dropwise while gently swirling the vial until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for approximately 10-15 minutes at room temperature. The yellow color should persist.
-
To quench the excess TMS-diazomethane, add a few drops of 10% acetic acid in methanol until the yellow color disappears.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane for GC-FID analysis.
GC-FID Analysis of Pentacosanoic Acid Methyl Ester
Instrumentation and Conditions: A typical GC-FID system configuration and operating parameters for the analysis of pentacosanoic acid methyl ester are provided in Table 2. A polar capillary column is recommended for the separation of FAMEs.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar column such as HP-INNOWax or Rt-2560.[4] |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 4°C/min to 240°C, hold for 15 min. |
| Detector Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Table 2: Recommended GC-FID Parameters for Pentacosanoic Acid Methyl Ester Analysis.
Quantitative Data
Quantitative analysis of pentacosanoic acid methyl ester should be performed using an external or internal standard method. A calibration curve should be generated using a series of known concentrations of a certified pentacosanoic acid methyl ester standard.
| Parameter | Expected Value | Notes |
| Retention Time | ~ 25 - 30 min | This is an estimated retention time based on the elution of other saturated FAMEs on a polar column with the specified temperature program. The exact retention time should be confirmed with a standard. |
| Linearity (R²) | > 0.995 | Over a concentration range of approximately 1 - 200 µg/mL. |
| Limit of Detection (LOD) | ~ 0.1 - 0.5 µg/mL | These are typical values for FAMEs on a GC-FID system and should be experimentally determined for the specific instrument and method.[5] |
| Limit of Quantitation (LOQ) | ~ 0.5 - 1.5 µg/mL | These are typical values for FAMEs on a GC-FID system and should be experimentally determined for the specific instrument and method.[5] |
Table 3: Expected Quantitative Data for Pentacosanoic Acid Methyl Ester Analysis.
Troubleshooting
Common issues encountered during the GC analysis of FAMEs include peak tailing, peak fronting, and the appearance of ghost peaks. Table 4 provides a guide to troubleshooting these issues.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column; insufficient derivatization. | Use a deactivated liner; ensure complete derivatization; trim the front end of the column. |
| Peak Fronting | Column overload. | Dilute the sample; increase the split ratio. |
| Split Peaks | Improper column installation; solvent/analyte mismatch with stationary phase. | Reinstall the column ensuring a clean, square cut; ensure solvent polarity is compatible with the column phase. |
| Ghost Peaks | Contamination from previous injections (carryover); septum bleed. | Run a solvent blank; bake out the column; use a high-quality, low-bleed septum. |
| Baseline Rise | Column bleed at high temperatures. | Ensure proper column conditioning; use a column with a higher maximum operating temperature if necessary. |
Table 4: Troubleshooting Guide for GC-FID Analysis of FAMEs.
Visualizations
Caption: Experimental workflow for the derivatization and GC analysis of pentacosanoic acid.
Caption: Acid-catalyzed esterification of pentacosanoic acid to its methyl ester.
References
- 1. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
Optimizing Gas Chromatography for the Analysis of Very Long-Chain Fatty Acid Methyl Esters
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes and are implicated in the pathophysiology of several diseases. Accurate and reliable quantification of their corresponding methyl esters (VLC-FAMEs) is paramount for advancing research and development in these areas. Gas chromatography (GC) is the gold standard for FAME analysis; however, the unique physicochemical properties of VLC-FAMEs, such as their high boiling points and potential for co-elution, necessitate careful selection of the GC column and optimization of analytical parameters. This document provides a comprehensive guide to selecting the optimal GC column and establishing robust analytical protocols for VLC-FAME analysis.
Choosing the Optimal GC Column
The selection of a GC column is the most critical factor in achieving successful separation of VLC-FAMEs. The choice is primarily dictated by the stationary phase, column length, internal diameter, and film thickness. For VLC-FAMEs, highly polar stationary phases are essential for achieving separation based on both carbon number and degree of unsaturation.
Recommended Stationary Phases:
-
Highly Polar Cyanopropylsiloxane Phases: These are the columns of choice for complex FAME mixtures, including VLC-FAMEs. The high cyanopropyl content provides strong dipole-induced dipole interactions, enabling the separation of cis and trans isomers, as well as positional isomers of unsaturated fatty acids.[1][2]
-
Polyethylene Glycol (PEG) Phases (Wax Columns): While also polar, wax columns like DB-WAX or HP-INNOWax are generally more suited for the analysis of shorter to medium-chain FAMEs.[2][4] For complex mixtures containing VLC-FAMEs, cyanopropyl phases typically offer superior resolution, especially for unsaturated and isomeric forms.[4]
Column Dimensions:
-
Length: For complex samples containing a wide range of fatty acids, including VLC-FAMEs up to C40, longer columns are recommended to achieve the necessary resolution.[5] A column length of 60 to 100 meters is often optimal.[2][5]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) generally provides higher efficiency and better resolution.
-
Film Thickness: A standard film thickness of 0.20 to 0.25 µm is typically suitable for VLC-FAME analysis.
Quantitative Data Summary
The following table summarizes the performance of commonly used GC columns for FAME analysis. While specific data for a full range of VLC-FAMEs (C24-C40) is not extensively published in a comparative format, the information below provides a strong basis for column selection.
| Stationary Phase | Column Example | Polarity | Max Temperature (°C) | Key Advantages for VLC-FAME Analysis |
| High-purity bis(cyanopropyl) siloxane | HP-88, CP-Sil 88 | Very High | 250/260 | Excellent for resolving positional and geometric isomers of FAMEs. Stabilized phases offer better thermal stability for high-boiling point analytes.[1][3] |
| 70% Cyanopropyl Polysilphenylene-siloxane | TR-FAME | High | 250/260 | Specifically designed for FAME separation, including cis/trans isomers.[3] |
| Polyethylene Glycol | DB-WAX, HP-INNOWax | High | 250/260 | Good for general FAME analysis, but may have limitations with complex VLC-FAME mixtures and isomers.[4] |
Experimental Protocols
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Prior to GC analysis, fatty acids must be derivatized to their corresponding methyl esters to increase their volatility.
Protocol for Acid-Catalyzed Transesterification:
-
Sample Preparation: Accurately weigh 10-20 mg of the lipid extract or tissue sample into a screw-cap glass tube.
-
Addition of Internal Standard: Add an appropriate internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
-
Reagent Addition: Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Incubation: Tightly cap the tube and heat at 80°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler for reproducible injections.
GC Parameters for VLC-FAME Analysis:
| Parameter | Recommended Setting |
| Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | - Initial Temperature: 140°C, hold for 5 min- Ramp 1: 4°C/min to 240°C- Hold: 20 min at 240°C |
| Detector | FID or MS |
| FID Temperature | 260°C |
| MS Transfer Line Temp | 250°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Scan Range (for MS) | m/z 50-650 |
Note: The temperature program should be optimized based on the specific range of VLC-FAMEs being analyzed to ensure adequate separation of all components.[6][7][8]
Diagrams
Caption: Experimental workflow for VLC-FAME analysis.
Caption: Logic for selecting an optimal GC column.
Conclusion
The analysis of very long-chain fatty acid methyl esters presents a significant analytical challenge that can be overcome with the appropriate selection of GC columns and methodologies. Highly polar cyanopropylsiloxane columns, with their superior selectivity for isomeric and unsaturated species, are the recommended choice. Coupled with long column lengths and optimized temperature programming, these columns can provide the resolution necessary for accurate quantification of VLC-FAMEs in complex biological and pharmaceutical samples. The protocols outlined in this document provide a robust starting point for researchers to develop and validate their own methods for VLC-FAME analysis.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. fishersci.ie [fishersci.ie]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Application of Methyl Pentacosanoate in the analysis of food and nutritional supplements.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentacosanoate (C25:0) is a long-chain saturated fatty acid methyl ester. Due to its rarity in most food sources and biological samples, it serves as an excellent internal standard for the quantitative analysis of fatty acids in complex matrices such as food and nutritional supplements. Its chemical stability and distinct retention time in gas chromatography (GC) make it a reliable tool for accurate quantification of other fatty acids, including the nutritionally significant odd-chain fatty acids (OCFAs). This document provides detailed application notes and experimental protocols for the use of this compound in food and nutritional supplement analysis.
Application Notes
This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of fatty acid methyl esters (FAMEs) by gas chromatography with flame ionization detection (GC-FID). The principle of using an internal standard is to add a known amount of a compound that is chemically similar to the analytes of interest to both the sample and calibration standards. This allows for the correction of variations in sample preparation, extraction, and injection volume, thereby improving the accuracy and precision of the quantitative analysis.
Key Applications:
-
Quantification of Total Fatty Acid Profile: this compound can be used as an internal standard to determine the absolute concentration of a wide range of fatty acids in food products and nutritional supplements.
-
Analysis of Odd-Chain Fatty Acids: It is particularly valuable in studies focusing on the quantification of odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which are gaining interest as biomarkers for the consumption of certain foods and for their potential health implications.
-
Method Validation: this compound is employed during the validation of analytical methods to assess parameters such as accuracy, precision, and linearity.
Nutritional Relevance of Odd-Chain Fatty Acids:
Odd-chain fatty acids, such as pentadecanoic acid (C15:0), can be elongated within the body to longer-chain fatty acids like pentacosanoic acid (C25:0)[1][2]. This metabolic pathway is of nutritional interest as odd-chain fatty acids and their metabolites may play roles in various physiological processes.
Data Presentation
The following table presents representative quantitative data from the analysis of commercially available fish oil nutritional supplements. While this specific example used a different internal standard, it illustrates the type of data that can be obtained using a method employing a long-chain saturated fatty acid methyl ester like this compound as the internal standard. The data showcases the variability in the fatty acid content of these products.
Table 1: Fatty Acid Content of Commercial Fish Oil Supplements
| Fatty Acid | Sample A (mg/g of oil) | Sample B (mg/g of oil) | Sample C (mg/g of oil) |
| Myristic Acid (C14:0) | 55.3 | 68.1 | 42.5 |
| Palmitic Acid (C16:0) | 165.8 | 182.4 | 150.1 |
| Palmitoleic Acid (C16:1) | 75.2 | 90.3 | 60.7 |
| Stearic Acid (C18:0) | 35.1 | 42.6 | 30.9 |
| Oleic Acid (C18:1n9) | 130.4 | 155.7 | 110.2 |
| Linoleic Acid (C18:2n6) | 20.5 | 25.8 | 18.3 |
| α-Linolenic Acid (C18:3n3) | 10.2 | 12.5 | 8.9 |
| Eicosapentaenoic Acid (EPA, C20:5n3) | 180.6 | 125.3 | 250.4 |
| Docosahexaenoic Acid (DHA, C22:6n3) | 120.9 | 95.7 | 150.6 |
Data adapted from a study on the analysis of omega-3 fatty acids in commercial supplements. The original study may have used a different internal standard, but the data format is representative.
Experimental Protocols
Protocol 1: Lipid Extraction and Methylation from Nutritional Supplement Capsules
This protocol describes the extraction of lipids from oil-based nutritional supplement capsules and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
Nutritional supplement capsules
-
This compound internal standard solution (1 mg/mL in hexane)
-
Hexane (analytical grade)
-
2M Methanolic KOH
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
-
Micropipettes
-
GC vials
Procedure:
-
Sample Preparation: Carefully pierce a supplement capsule and weigh approximately 100 mg of the oil into a screw-capped glass test tube. Record the exact weight.
-
Internal Standard Spiking: Add 1.0 mL of the 1 mg/mL this compound internal standard solution to the test tube.
-
Transesterification: Add 2 mL of 2M methanolic KOH to the tube. Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Phase Separation: Add 3 mL of saturated NaCl solution to the tube and vortex for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
FAME Extraction: Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Sample Dilution and Transfer: Dilute the extract with hexane to a final volume of 10 mL. Transfer an aliquot to a GC vial for analysis.
Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis of FAMEs
This protocol outlines the GC-FID parameters for the analysis of FAMEs using this compound as an internal standard.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent; 60 m x 0.25 mm ID, 0.25 µm film thickness)
GC-FID Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature 140 °C, hold for 5 min, ramp to 240 °C at 4 °C/min, hold for 20 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Quantification:
The concentration of each fatty acid is calculated using the following formula:
Concentration (mg/g) = (Area of FAME / Area of Internal Standard) * (Concentration of Internal Standard / Weight of Sample) * Response Factor
Note: The response factor for each FAME relative to the internal standard should be determined experimentally by analyzing a standard mixture of known composition.
Mandatory Visualization
Signaling Pathway: Elongation of Pentadecanoic Acid
The following diagram illustrates the metabolic elongation pathway of pentadecanoic acid (C15:0), an odd-chain fatty acid, to pentacosanoic acid (C25:0). This pathway is relevant in nutritional studies as the intake of certain foods can influence the levels of these fatty acids in the body.
Caption: Metabolic pathway of odd-chain fatty acid elongation.
Experimental Workflow: FAME Analysis using this compound Internal Standard
The following diagram outlines the logical workflow for the quantitative analysis of fatty acids in a nutritional supplement sample using this compound as an internal standard.
Caption: Workflow for quantitative fatty acid analysis.
References
Application Notes and Protocols for Fatty Acid Composition Analysis in Microbial Samples Using a Methyl Pentacosanoate Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acid composition in microbial samples is a critical tool in various fields, including microbial identification, physiology, and drug discovery. Fatty acids, as essential components of cell membranes, provide a unique chemotaxonomic fingerprint that can be used to differentiate between microbial species and understand their metabolic status. This document provides a detailed methodology for the quantitative analysis of fatty acids in microbial samples through their conversion to fatty acid methyl esters (FAMEs), followed by gas chromatography-mass spectrometry (GC-MS) analysis. The protocol incorporates the use of Methyl Pentacosanoate as an internal standard for accurate quantification.
Principle
The methodology involves the extraction of total lipids from microbial cells, followed by a transesterification reaction to convert the fatty acids into their more volatile methyl ester derivatives (FAMEs). An internal standard, this compound (C25:0), is added at the beginning of the procedure to account for variations in extraction efficiency and sample handling. The resulting FAMEs are then separated, identified, and quantified using GC-MS. The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.
Experimental Protocols
Lipid Extraction from Microbial Biomass
This protocol describes the extraction of total lipids from a microbial cell pellet.
Materials:
-
Microbial cell pellet (10-50 mg, wet weight)
-
Chloroform
-
Methanol
-
0.9% (w/v) NaCl solution
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
To the microbial cell pellet in a glass centrifuge tube, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of this compound internal standard solution in chloroform:methanol. For a typical analysis, adding 50 µg of the standard is recommended.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.
-
Add 0.25 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -20°C until transesterification.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted lipids into FAMEs using an acid-catalyzed reaction.
Materials:
-
Dried lipid extract
-
Anhydrous Methanol containing 2% (v/v) concentrated Sulfuric Acid
-
Hexane
-
Saturated NaCl solution
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 2 mL of anhydrous methanol with 2% sulfuric acid.
-
Seal the tube tightly and heat at 80°C for 1 hour in a water bath or heating block. This step facilitates the transesterification of fatty acids.[1]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the tube for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
The upper hexane layer, containing the FAMEs, is carefully transferred to a clean vial for GC-MS analysis.
GC-MS Analysis of FAMEs
This protocol outlines the typical parameters for the analysis of FAMEs by GC-MS.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or equivalent)
Typical GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 4°C/minute
-
Hold at 250°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
Data Presentation
The quantitative data obtained from the GC-MS analysis should be summarized in a clear and structured table. The concentration of each fatty acid is calculated based on the ratio of its peak area to the peak area of the internal standard (this compound), multiplied by the concentration of the internal standard added.
Table 1: Fatty Acid Composition of Escherichia coli (Example Data)
| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mg of biomass) | Relative Abundance (%) |
| Myristic acid (14:0) | 12.5 | 1,200,000 | 10,000,000 | 6.0 | 5.0 |
| Palmitic acid (16:0) | 15.2 | 8,500,000 | 10,000,000 | 42.5 | 35.4 |
| Palmitoleic acid (16:1) | 15.4 | 3,000,000 | 10,000,000 | 15.0 | 12.5 |
| Stearic acid (18:0) | 17.8 | 1,500,000 | 10,000,000 | 7.5 | 6.3 |
| Oleic acid (18:1) | 18.0 | 5,000,000 | 10,000,000 | 25.0 | 20.8 |
| Vaccenic acid (18:1) | 18.1 | 4,000,000 | 10,000,000 | 20.0 | 16.7 |
| This compound (25:0) | 25.3 | 10,000,000 | - | - | - |
Table 2: Fatty Acid Composition of Bacillus subtilis (Example Data)
| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mg of biomass) | Relative Abundance (%) |
| Iso-Myristic acid (i14:0) | 12.3 | 500,000 | 9,800,000 | 2.6 | 2.2 |
| Anteiso-Myristic acid (a14:0) | 12.4 | 300,000 | 9,800,000 | 1.5 | 1.3 |
| Iso-Palmitic acid (i16:0) | 15.0 | 6,000,000 | 9,800,000 | 30.6 | 25.5 |
| Anteiso-Palmitic acid (a16:0) | 15.1 | 4,500,000 | 9,800,000 | 23.0 | 19.1 |
| Palmitic acid (16:0) | 15.2 | 2,000,000 | 9,800,000 | 10.2 | 8.5 |
| Iso-Stearic acid (i18:0) | 17.6 | 3,500,000 | 9,800,000 | 17.9 | 14.9 |
| Anteiso-Stearic acid (a18:0) | 17.7 | 5,000,000 | 9,800,000 | 25.5 | 21.3 |
| This compound (25:0) | 25.3 | 9,800,000 | - | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of fatty acid composition in microbial samples.
Caption: Workflow for FAME analysis in microbial samples.
Signaling Pathway (Hypothetical)
While fatty acid analysis does not directly involve signaling pathways in the same way as proteomics or genomics, the results can provide insights into metabolic pathways. The following diagram illustrates a simplified logical relationship between environmental conditions, fatty acid biosynthesis, and the resulting membrane composition.
Caption: Factors influencing microbial fatty acid composition.
References
Application Notes and Protocols: Standard Operating Procedure for Creating a Methyl Pentacosanoate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl Pentacosanoate is a long-chain saturated fatty acid methyl ester utilized as a standard in the analysis of total fatty acids.[1][2] Accurate and consistent preparation of a stock solution is crucial for experimental reproducibility and data integrity. This document provides a detailed standard operating procedure (SOP) for the creation of a this compound stock solution, including its physicochemical properties, necessary safety precautions, and a step-by-step protocol.
Physicochemical Properties and Safety Data
This compound is a crystalline solid with the following properties:
| Property | Value | References |
| CAS Number | 55373-89-2 | [1][3][4] |
| Molecular Formula | C₂₆H₅₂O₂ | [1][3][4] |
| Molecular Weight | 396.69 g/mol | [1][3][4][5] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 59-62 °C | [4][6] |
| Solubility | Ethanol: 0.5 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2][6] |
| Storage Temperature | 2-8°C | [4][7] |
| Stability | ≥ 4 years when stored at -20°C | [2] |
Safety Precautions:
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[8][9] However, standard laboratory safety practices should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the preparation of a 1 mg/mL stock solution of this compound in ethanol. This concentration may be adjusted based on experimental needs, and the calculations can be modified accordingly.
Materials:
-
This compound (purity ≥98%)[1]
-
Anhydrous Ethanol (≥99.5%)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL, Class A)
-
Pipettes
-
Vortex mixer
-
Water bath or heating block
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound container to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolution: a. Transfer the weighed this compound to a 10 mL volumetric flask. b. Add approximately 7-8 mL of anhydrous ethanol to the flask. c. Gently warm the mixture to a temperature slightly below the melting point of this compound (approximately 50-55°C) using a water bath or heating block to aid dissolution. d. Vortex the mixture intermittently until the solid is completely dissolved. A clear solution should be obtained.
-
Final Volume Adjustment: a. Allow the solution to cool to room temperature. b. Add anhydrous ethanol to the volumetric flask to bring the final volume to the 10 mL mark. c. Invert the flask several times to ensure the solution is homogeneous.
-
Storage: a. Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light. b. Label the vial clearly with the name of the compound, concentration, solvent, preparation date, and initials of the preparer. c. Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage to ensure stability.[2]
Calculations:
To prepare a stock solution of a different concentration, use the following formula:
Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
For example, to prepare 5 mL of a 2 mg/mL stock solution:
Mass (mg) = 2 mg/mL x 5 mL = 10 mg
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Experimental workflow for preparing a this compound stock solution.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. Cas 55373-89-2,this compound | lookchem [lookchem.com]
- 5. This compound | C26H52O2 | CID 41431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 55373-89-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Long-Chain Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of long-chain fatty acid methyl esters (FAMEs).
Troubleshooting Guides
This section offers systematic approaches to resolving common issues encountered during the GC analysis of long-chain FAMEs.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification. This guide will help you diagnose and address the root cause of distorted peaks.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in FAME analysis.
Common Causes and Solutions for Poor Peak Shape:
-
Peak Broadening:
-
Cause: This can be caused by a "cold spot" in the injector or detector, where the temperature is too low, causing the analytes to condense and then re-vaporize slowly.[1] It can also result from the column being installed too low in the inlet or detector, creating extra dead volume.[2]
-
Solution: Ensure the injector and detector temperatures are appropriate for the long-chain FAMEs being analyzed. Verify the column installation depth according to the manufacturer's instructions.
-
-
Peak Tailing:
-
Cause: Active sites within the GC system, such as in the injector liner or at the head of the column, can interact with the polar carboxyl group of any underivatized fatty acids, causing tailing.[3] Column contamination with non-volatile residues is another common cause.[3]
-
Solution: Use a deactivated inlet liner and ensure complete derivatization of the fatty acids to FAMEs. If the column is contaminated, try baking it out at a high temperature or trimming the first few centimeters. In severe cases, the column may need to be replaced.[4]
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload, where too much sample has been injected onto the column.[3][5] It can also be caused by a mismatch between the sample solvent and the stationary phase, particularly in splitless injection mode.[6]
-
Solution: Reduce the injection volume or the sample concentration.[5] Ensure the sample solvent is compatible with the polarity of the GC column's stationary phase. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent.[6]
-
Issue 2: Poor Resolution of Long-Chain FAMEs
Achieving baseline separation of long-chain FAMEs, especially isomers, can be challenging. This guide provides steps to improve resolution.
Troubleshooting Workflow for Poor Resolution
References
- 1. FAME analysis-------------abnormal peak broadening - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Stability and proper storage conditions for Methyl Pentacosanoate standards.
This technical support center provides guidance on the stability and proper storage conditions for Methyl Pentacosanoate standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standards?
For optimal stability, this compound standards should be stored at 2-8°C.[1][2] It is also crucial to keep the container tightly closed and in a dry, well-ventilated place.[3] For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least 4 years.[4]
Q2: How should I handle this compound upon receipt?
Upon receipt, it is recommended to store the product at 2-8°C.[2] While it may be shipped at room temperature, long-term storage should be at the recommended refrigerated temperature to ensure its stability.[4]
Q3: Is this compound sensitive to light or moisture?
The available safety data sheets emphasize the need to store this compound in a dry place and to keep the container tightly sealed, suggesting sensitivity to moisture.[3] While specific information on light sensitivity is not explicitly stated, as a general good laboratory practice for chemical standards, it is advisable to store it away from direct light.
Q4: What is the expected shelf life of this compound?
The shelf life of this compound is dependent on the storage conditions. When stored at -20°C, it has a reported stability of at least 4 years.[4] For products stored at 2-8°C, the expiry date is provided on the label. Always refer to the manufacturer's certificate of analysis for lot-specific shelf-life information.
Q5: Are there any known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent degradation of the standard.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when using the this compound standard.
-
Possible Cause 1: Degradation due to improper storage.
-
Possible Cause 2: Contamination.
-
Solution: Review your handling procedures. Ensure that clean, dedicated spatulas and glassware are used when handling the standard. Avoid introducing any contaminants into the primary container.
-
-
Possible Cause 3: Incompatibility with solvent or matrix.
-
Solution: While specific solvent incompatibilities are not widely documented, ensure the solvent used for reconstitution is of high purity and appropriate for the analytical method.
-
Issue: The concentration of my prepared this compound solution seems lower than expected.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: this compound has a melting point of 59-62°C.[2] Depending on the solvent, gentle warming and vortexing may be necessary to ensure complete dissolution.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: Use silanized glassware or low-adsorption vials to prepare and store solutions of this compound, especially at low concentrations.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Storage Temperature | 2-8°C | [1][2] |
| Long-term Storage Temperature | -20°C | [4] |
| Stability at -20°C | ≥ 4 years | [4] |
| Melting Point | 59-62°C | [2] |
| Boiling Point | 429.6°C at 760 mmHg | [2][5] |
Experimental Protocols
Handling and Preparation of Standard Solutions
-
Equilibration: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of the standard using an analytical balance in a controlled environment.
-
Dissolution: Dissolve the weighed standard in a high-purity solvent suitable for your analytical method (e.g., hexane, chloroform). Ensure complete dissolution, using gentle warming and vortexing if necessary.
-
Storage of Solutions: Store prepared stock solutions at 2-8°C or -20°C in tightly sealed, light-protected vials. It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Logical Workflow for Ensuring Standard Stability
Caption: Workflow for maintaining this compound stability.
References
Addressing matrix effects in lipid analysis when using Methyl Pentacosanoate.
Welcome to the technical support center for lipid analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a special focus on mitigating matrix effects when using Methyl Pentacosanoate as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my lipid analysis?
A1: Matrix effects are a significant challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] They refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your measurements.[1][2] In lipidomics, common sources of matrix effects include salts, proteins, and other lipid classes present in high concentrations, such as phospholipids.[2][3]
Q2: What is this compound and why is it used in lipid analysis?
A2: this compound is the methyl ester of pentacosanoic acid, a 25-carbon saturated fatty acid.[4] It is commonly used as an internal standard (IS) in the analysis of total fatty acids.[4][5] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[6] By adding a known amount of this compound to your samples before analysis, you can compensate for variations in sample preparation and instrument response, including some matrix effects.[6][7]
Q3: Can this compound correct for all matrix effects in my lipidomics experiment?
A3: While this compound is an excellent internal standard for the quantification of fatty acid methyl esters, it is important to understand its limitations in a broader lipidomics context. For accurate quantification, the internal standard should ideally be chemically and structurally similar to the analytes being measured to ensure it experiences similar matrix effects.[7] Since lipids are a very diverse class of molecules, a single internal standard like this compound will not be able to compensate for the matrix effects experienced by all different lipid classes (e.g., phospholipids, triglycerides, sphingolipids).[6] Therefore, for comprehensive lipid profiling, it is recommended to use a panel of internal standards, with at least one for each lipid class being analyzed.[7]
Troubleshooting Guides
Problem: I am observing poor reproducibility and accuracy in my lipid quantification, and I suspect matrix effects.
This workflow outlines the steps to identify, evaluate, and mitigate matrix effects in your lipid analysis.
Caption: Troubleshooting workflow for addressing matrix effects.
Detailed Methodologies & Experimental Protocols
Evaluation of Matrix Effects
This method provides a visual representation of where ion suppression or enhancement occurs throughout a chromatographic run.[8][9][10]
Protocol:
-
Setup: Infuse a standard solution of your analyte (e.g., a representative lipid) at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer's ion source, using a T-fitting.[10]
-
Injection: Inject a blank matrix extract (a sample prepared without the analyte or internal standard) onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. A stable baseline indicates no matrix effects. Dips in the baseline signify ion suppression, while peaks indicate ion enhancement at specific retention times.[11]
This method quantifies the extent of matrix effects by comparing the analyte's response in a clean solvent to its response in a sample matrix.[9]
Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of the analyte and internal standard (e.g., this compound) into a clean solvent.
-
Set B (Post-Extraction Spike): Prepare a blank matrix extract and then spike the same known amount of the analyte and internal standard into the extract.
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mitigation Strategies
The goal of sample preparation is to remove interfering matrix components while efficiently extracting the lipids of interest.[3]
Common Techniques:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT. The choice of solvents is critical for efficient extraction of lipids and removal of interferences.[3]
-
Solid-Phase Extraction (SPE): Provides a more targeted cleanup by using a solid sorbent to retain either the analytes or the interferences.[12] There are specific SPE cartridges designed for phospholipid removal.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation | Simple, fast, inexpensive | Low selectivity, significant matrix effects often remain | 20-50% |
| Liquid-Liquid Extraction | Good selectivity, cost-effective | Can be labor-intensive, requires solvent optimization | 50-80% |
| Solid-Phase Extraction | High selectivity, can be automated | More expensive, requires method development | 70-95% |
| HybridSPE®-Phospholipid | Specifically targets phospholipids, high efficiency | Higher cost | >95% for phospholipids |
Note: The percentage of matrix effect reduction is an estimate and can vary depending on the specific matrix and analyte.
Optimizing the LC separation can help to chromatographically resolve the analytes of interest from the interfering matrix components.
Strategies:
-
Gradient Modification: Adjust the mobile phase gradient to improve the separation between lipids and matrix components.
-
Column Selection: Use a column with a different chemistry (e.g., HILIC for polar lipids) to alter the elution profile.[13]
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
The standard addition method is a powerful technique for correcting matrix effects, especially in complex samples where it is difficult to prepare a matched matrix blank.[14][15][16]
Protocol:
-
Sample Preparation: Divide the sample into several equal aliquots.
-
Spiking: Add increasing known amounts of a standard solution of the analyte to each aliquot, leaving one aliquot un-spiked.
-
Analysis: Analyze all aliquots using your established LC-MS method.
-
Data Plotting: Plot the instrument response (e.g., peak area) against the concentration of the added standard.
-
Extrapolation: Extrapolate the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original un-spiked sample.
Caption: Workflow for the standard addition method.
This technical support guide provides a starting point for addressing matrix effects in your lipid analysis. For more specific issues, please consult the relevant scientific literature or contact your instrument manufacturer's support team.
References
- 1. longdom.org [longdom.org]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. alpha-measure.com [alpha-measure.com]
Preventing degradation of Methyl Pentacosanoate during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Methyl Pentacosanoate during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the methyl ester of pentacosanoic acid, a long-chain saturated fatty acid.[1][2][3][4] Like other fatty acid methyl esters (FAMEs), it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.[5] Ensuring its stability during sample preparation is critical for reliable analysis.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Oxidation: Although saturated fatty acid methyl esters are more stable than their unsaturated counterparts, they can still undergo oxidation under certain conditions, such as exposure to oxygen, heat, and light.[5]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze back to pentacosanoic acid and methanol.[6]
Q3: How should I store this compound to ensure its long-term stability?
For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.[5] One supplier suggests a stability of at least four years under these conditions.[1]
Q4: Can I use antioxidants to prevent the degradation of this compound?
Yes, adding an antioxidant like Butylated Hydroxytoluene (BHT) to your solvents and samples can help inhibit oxidative degradation, especially if the samples will be exposed to air or stored for an extended period.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation and analysis of this compound.
Issue 1: Low or no recovery of this compound in the final analysis.
| Potential Cause | Recommended Solution |
| Degradation during derivatization | If preparing this compound from pentacosanoic acid or a lipid extract, harsh acidic or basic conditions can cause degradation. Opt for milder derivatization methods, such as using 1% sulfuric acid in methanol at a controlled temperature (not exceeding 90°C).[5] |
| Hydrolysis during extraction | Ensure that all solvents are anhydrous and minimize the sample's exposure to water. If an aqueous wash step is necessary, perform it quickly and with deionized water, then thoroughly dry the organic phase with a drying agent like anhydrous sodium sulfate. |
| Oxidative loss | Prepare samples under an inert atmosphere (nitrogen or argon) and use solvents containing an antioxidant like BHT.[5] Avoid unnecessary exposure to air and light. |
| Adsorption to labware | Glassware can have active sites that adsorb analytes. Use silanized glassware to minimize this effect, especially for low-concentration samples. |
Issue 2: Presence of extraneous peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Contaminated reagents or solvents | Use high-purity, GC-grade solvents and reagents. Run a blank analysis of your solvents and reagents to check for contaminants.[7] |
| Leaching from plasticware | Avoid using plastic containers or pipette tips that may leach plasticizers or other contaminants. Use glass and solvent-rinsed equipment wherever possible. |
| Carryover from previous injections | Implement a rigorous cleaning procedure for the GC injection port and syringe between runs. This may include multiple solvent rinses.[7] |
| Septum bleed | Use high-quality, low-bleed septa in the GC inlet and replace them regularly according to the manufacturer's recommendations. |
Issue 3: Poor peak shape (e.g., tailing or fronting) in the chromatogram.
| Potential Cause | Recommended Solution |
| Active sites in the GC system | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned. If necessary, trim the first few centimeters of the column.[8] |
| Column overload | If the peak is fronting, the column may be overloaded. Dilute the sample and reinject. |
| Inappropriate GC conditions | Optimize the injector temperature, oven temperature program, and carrier gas flow rate for your specific analysis. |
| Co-elution with an interfering compound | Adjust the temperature program or use a different GC column with a different stationary phase to improve separation. |
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following tables summarize the expected effects of temperature and pH on its degradation, based on data for long-chain saturated FAMEs.
Table 1: Effect of Temperature on the Stability of Saturated Fatty Acid Methyl Esters
| Temperature | Expected Stability | Recommendations |
| -80°C to -20°C | High | Ideal for long-term storage. |
| 2-8°C | Moderate | Suitable for short-term storage (days to weeks). |
| Room Temperature (20-25°C) | Low | Avoid prolonged storage at room temperature. |
| > 40°C | Very Low | High temperatures accelerate both hydrolysis and oxidation.[6] |
Table 2: Effect of pH on the Hydrolysis of Saturated Fatty Acid Methyl Esters
| pH Range | Hydrolysis Rate | Recommendations |
| < 3 | Increases | Avoid strongly acidic conditions during sample preparation. |
| 3 - 6 | Minimal | Optimal pH range for stability in aqueous solutions.[6] |
| > 7 | Increases | Avoid strongly basic conditions during sample preparation. |
Experimental Protocols
Protocol 1: Extraction and Derivatization of Fatty Acids to Methyl Esters
This protocol is suitable for the preparation of FAMEs from lipid samples for GC analysis.
-
Lipid Extraction:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol containing 0.01% BHT.
-
Add 0.88% potassium chloride in water, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform/methanol layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a speed vacuum.[9]
-
-
Transesterification:
-
To the dried lipid extract, add 1 mL of 1M methanolic HCl.
-
Seal the tube and heat at 80°C for 1 hour. Check for solvent evaporation and reseal if necessary.[9]
-
Cool the tube to room temperature.
-
Add 150 µL of hexane and 1 mL of 0.9% aqueous sodium chloride. Vortex thoroughly.[9]
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer, containing the FAMEs, to an autosampler vial for GC analysis.[9]
-
Visualizations
Diagram 1: General Workflow for Preventing this compound Degradation
Caption: A generalized workflow for handling this compound samples to minimize degradation.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree to diagnose the cause of low this compound recovery.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C26H52O2 | CID 41431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAME interference - Chromatography Forum [chromforum.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Optimizing Injection Parameters for Very Long-Chain Fatty Acid Methyl Esters (VLC-FAMEs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of very long-chain fatty acid methyl esters (VLC-FAMEs).
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of VLC-FAMEs, offering potential causes and solutions to streamline your experimental workflow.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem in the chromatography of VLC-FAMEs that can affect quantification and resolution.
| Potential Cause | Recommended Solution |
| Secondary Interactions | Free silanol groups in the injector liner or the column can interact with the FAMEs, causing peak tailing. Use a deactivated or silanized liner and a high-quality, well-conditioned capillary column.[1] |
| Sample Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. Consider using a column with a higher capacity (wider diameter or thicker stationary phase). |
| Inappropriate Injection Temperature | If the inlet temperature is too low, VLC-FAMEs may not vaporize completely, leading to peak tailing. If it's too high, thermally labile compounds may degrade. Optimize the injector temperature, starting around 250°C and adjusting as needed. |
| Dead Volume | Extra-column dead volume in fittings and connections can cause peak broadening and tailing. Ensure all fittings are secure and properly installed. Use pre-swaged ferrules and minimize the length of any connecting tubing. |
Issue 2: No Peaks or Very Small Peaks
A complete or significant loss of signal often points to issues in the sample preparation or injection process.
| Potential Cause | Recommended Solution |
| Improper Derivatization | Incomplete conversion of very long-chain fatty acids to their methyl esters will result in poor chromatographic performance. Ensure your derivatization protocol is optimized and complete. |
| Injector Discrimination | High molecular weight compounds like VLC-FAMEs can be "lost" in the injector, particularly in split mode with high split ratios. Consider using a splitless injection or optimizing the split ratio to a lower value. |
| Leaks | Leaks in the injector septum, fittings, or gas lines can lead to a loss of sample and poor reproducibility. Regularly check for leaks using an electronic leak detector. |
| Incorrect Column Installation | If the column is not installed at the correct depth in the injector, the sample may not be transferred efficiently. Consult your instrument manual for the proper installation procedure. |
Issue 3: Ghost Peaks or Carryover
The appearance of unexpected peaks in your chromatogram can interfere with the analysis of your target VLC-FAMEs.
| Potential Cause | Recommended Solution |
| Injector Contamination | Residue from previous injections can accumulate in the injector liner and septum. Regularly replace the septum and liner, especially when analyzing complex matrices. |
| Sample Backflash | If the sample solvent volume is too large for the liner under the given temperature and pressure conditions, it can expand out of the liner and contaminate the injector. Use a liner with a larger internal diameter or reduce the injection volume. |
| Contaminated Carrier Gas | Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. Ensure high-purity gas is used and that gas traps are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection mode for VLC-FAMEs: split or splitless?
The choice between split and splitless injection depends on the concentration of your analytes.
-
Splitless Injection: This is generally the preferred method for trace analysis of VLC-FAMEs. In this mode, the split vent is closed during injection, allowing for the transfer of the entire sample onto the column, which maximizes sensitivity.[2][3] However, the slower transfer can lead to broader peaks for more volatile compounds and potential degradation of thermally sensitive analytes.[3][4]
-
Split Injection: This mode is suitable for more concentrated samples. A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[3][4] For VLC-FAMEs, a low split ratio (e.g., 5:1 to 20:1) is recommended to minimize discrimination against these higher molecular weight compounds.
Q2: How do I determine the ideal injector temperature for my VLC-FAMEs analysis?
The injector temperature must be high enough to ensure the rapid and complete vaporization of your VLC-FAMEs but not so high as to cause thermal degradation. A good starting point is 250°C.[5][6] You can then optimize this temperature by injecting a standard mixture and observing the peak shape and area of the latest eluting VLC-FAME. Increase the temperature in small increments (e.g., 10°C) and monitor for improvements in peak symmetry and response.
Q3: Why is derivatization necessary for the GC analysis of very long-chain fatty acids?
Free fatty acids are polar and have low volatility due to hydrogen bonding between their carboxylic acid groups. This makes them unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, such as a methyl ester (FAME), which significantly improves chromatographic performance.[1]
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of VLC-FAs to VLC-FAMEs
This protocol describes a common method for the conversion of fatty acids in a biological sample to their corresponding methyl esters.
-
Lipid Extraction: Extract total lipids from your sample (e.g., plasma, tissue homogenate) using a suitable method, such as the Folch or Bligh-Dyer procedure.
-
Saponification: To the extracted lipid residue, add a solution of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 5-10 minutes to cleave the fatty acids from the glycerol backbone.
-
Methylation: Add a 14% boron trifluoride (BF3) in methanol solution to the cooled sample. Heat again at 100°C for 5-10 minutes to methylate the free fatty acids.
-
Extraction of FAMEs: After cooling, add hexane and a saturated sodium chloride solution to the sample. Vortex thoroughly and centrifuge to separate the layers.
-
Sample Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial for GC analysis.
Protocol 2: GC-FID Analysis of VLC-FAMEs
This protocol provides a starting point for the analysis of VLC-FAMEs using a gas chromatograph with a flame ionization detector (FID).
| Parameter | Recommended Condition |
| GC System | Agilent 7890A or equivalent |
| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injector | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (with a purge time of 1.5 min) or Split (100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C (hold 7 min) |
| Detector | FID |
| Detector Temperature | 250°C |
Note: These are starting conditions and may require optimization for your specific application and instrument.
Visualizations
Caption: Experimental workflow for VLC-FAME analysis.
Caption: Troubleshooting logic for common GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 4. Split vs Splitless Injection [restek.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Dealing with Peak Tailing for Polar Compounds in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing of polar compounds in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for polar compounds?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is a common issue for polar compounds (e.g., those containing -OH, -NH, -SH, or -COOH groups) due to their tendency to form strong secondary interactions with active sites within the GC system.[1] These interactions can delay the elution of a portion of the analyte molecules, causing the peak to tail.[2] Tailing peaks can lead to reduced resolution between closely eluting compounds and inaccurate peak integration, which affects the reliability of quantitative results.
Q2: How can I determine if peak tailing is a significant issue in my chromatogram?
A2: Peak tailing can be quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing. Generally, if the tailing factor exceeds 1.5, it is recommended to investigate and address the cause.
Q3: What are the primary causes of peak tailing for polar compounds in GC?
A3: The causes of peak tailing can be broadly categorized as either physical or chemical.
-
Physical Issues: These problems often affect all peaks in the chromatogram and are related to disruptions in the carrier gas flow path. Common physical causes include a poor column cut, incorrect column installation depth in the inlet or detector, or the presence of "dead volume" in the system.[3]
-
Chemical Issues: These are more common for polar analytes and result from interactions between the analyte and active sites in the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column itself, or contaminants.[1]
Q4: If only my polar analyte peaks are tailing, what is the likely cause?
A4: When only polar compounds exhibit tailing, it strongly suggests a chemical interaction issue. This is likely due to the presence of active sites in your GC system that are interacting with the polar functional groups of your analytes.[3] These active sites can be found on the inlet liner, at the head of the column due to contamination or stationary phase degradation, or on other surfaces in the sample flow path.[1]
Q5: Can derivatization help reduce peak tailing for my polar compounds?
A5: Yes, derivatization is a powerful technique to reduce or eliminate peak tailing for polar compounds. It involves chemically modifying the polar functional groups of the analytes to make them less polar and more volatile.[4] A common method is silylation, which replaces the active hydrogen in a polar group with a non-polar trimethylsilyl (TMS) group.[4] This reduces the potential for unwanted interactions with active sites in the GC system, resulting in more symmetrical peaks.[5]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide provides a systematic approach to identifying the root cause of peak tailing.
References
Identifying and minimizing sources of contamination in FAME analysis.
Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize sources of contamination in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during FAME analysis.
Question: I am observing extraneous peaks in my GC chromatogram, particularly methyl palmitate and stearate, even in my method blanks. What are the potential sources of this contamination?
Answer: The presence of background peaks, especially common fatty acids like palmitic (C16:0) and stearic (C18:0) acids, is a frequent issue in FAME analysis. These contaminants can be introduced at various stages of the experimental workflow.
Potential Sources of Contamination:
-
Solvents: All solvents, even high-purity grades, can contain low levels of contaminants that may interfere with your analysis.[1] Always use fresh, HPLC-grade or higher solvents.[1]
-
Glassware: Disposable glassware can have endogenous fatty acid contamination.[2] Reusable glassware may retain residues from previous experiments or cleaning agents.
-
Reagents: Reagents used for extraction and derivatization, such as methanol and acids, can be a source of contamination.
-
Plasticware: Phthalates and other plasticizers from plastic containers, pipette tips, and vial caps can leach into your samples and solvents. It is best to avoid plastic wherever possible.[2]
-
Sample Handling: Contamination can be introduced from gloves, fingerprints, or airborne dust during sample preparation.
-
GC System: The gas chromatograph itself can be a source of contamination. Common sources include the injection port liner, septum, and column bleed.[3]
Troubleshooting Steps:
-
Analyze Solvents and Reagents: Run a blank analysis of each solvent and reagent used in your procedure to identify any potential sources of contamination.
-
Thoroughly Clean Glassware: Implement a rigorous glassware cleaning protocol. This may include washing with laboratory-grade detergent, rinsing with distilled water, and then rinsing with high-purity solvents like methanol and hexane.[4] For trace analysis, baking glassware in a muffle furnace at high temperatures (e.g., 450°C for 6-8 hours) can effectively remove organic residues.[2]
-
Evaluate Consumables: Test different brands of vials, caps, and septa, as some can leach significant amounts of contaminants.[2] Extract a new septum with methanol and analyze the extract to check for interfering compounds.[2]
-
Maintain the GC System: Regularly replace the injection port liner and septum. Condition the GC column according to the manufacturer's instructions to minimize column bleed.
Question: My surrogate or internal standard recovery is inconsistent or lower than expected. What could be causing this?
Answer: Poor and inconsistent recovery of internal standards can indicate issues with your sample preparation, extraction, or derivatization steps.
Potential Causes and Solutions:
-
Incomplete Extraction: The efficiency of lipid extraction can be affected by the solvent system and the sample matrix. Ensure you are using an appropriate extraction method, such as the Folch or Bligh and Dyer methods, and that the solvent-to-sample ratio is adequate.[5]
-
Incomplete Derivatization: The conversion of fatty acids to FAMEs may be incomplete. Optimize the reaction conditions, including reaction time, temperature, and catalyst concentration.
-
Standard Degradation: The internal standard itself may be degrading. Ensure proper storage of standard solutions, typically at -20°C in airtight containers.[6]
-
Phase Separation Issues: During liquid-liquid extraction, ensure complete phase separation to avoid loss of the organic layer containing the FAMEs. Centrifugation can aid in achieving a clean separation.
-
Evaporation of Volatile FAMEs: During solvent evaporation steps, more volatile, shorter-chain FAMEs can be lost. Use a gentle stream of nitrogen and avoid over-drying the sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants found in FAME analysis?
A1: The most frequently observed contaminants are ubiquitous environmental and biological fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0).[2] Phthalates from plastics are also very common. Other potential contaminants can include cholesterol, antioxidants (like BHT), and slip agents from plasticware.
Q2: How can I properly clean my glassware to minimize contamination for trace FAME analysis?
A2: For trace-level analysis, a multi-step cleaning process is recommended:
-
Wash with a laboratory-grade, phosphate-free detergent and hot water.
-
Rinse thoroughly with tap water, followed by several rinses with deionized or distilled water.
-
Rinse with a high-purity solvent such as acetone or methanol to remove any remaining organic residues.
-
A final rinse with the extraction solvent (e.g., hexane) is advisable.
-
For the most sensitive analyses, bake the glassware in a muffle furnace at 450-500°C for at least 4 hours to pyrolyze any residual organic material.[2]
Q3: Can my choice of vial septa affect my results?
A3: Yes, septa can be a significant source of contamination. Some septa materials can leach plasticizers or other compounds into the solvent, especially when pierced multiple times or at high injector temperatures. It is recommended to test different types of septa (e.g., PTFE-lined silicone) by running a solvent blank with a new septum to ensure they are not introducing interfering peaks.[2]
Q4: What quality control measures should I implement in my FAME analysis workflow?
A4: A robust quality control system is essential for reliable FAME analysis. Key QC measures include:
-
Method Blanks: A method blank (containing all reagents and subjected to the entire sample preparation process without the sample) should be run with every batch of samples to assess background contamination.[7]
-
Internal Standards: An internal standard (a fatty acid not expected to be in the sample, such as nonadecanoic acid, C19:0) should be added to every sample, standard, and blank at the beginning of the extraction process to monitor for extraction efficiency and instrument variability.[8]
-
Certified Reference Materials (CRMs): Analyzing a CRM with a known fatty acid profile helps to validate the accuracy of your method.
-
Sample Duplicates: Analyzing duplicate samples provides a measure of the precision and reproducibility of your entire workflow.[8]
Data Summary
The following table summarizes common contaminants in FAME analysis, their likely sources, and their characteristic mass spectral ions for identification by GC-MS.
| Contaminant | Common Name | Likely Source(s) | Characteristic m/z Ions |
| Methyl hexadecanoate | Methyl palmitate | Glassware, solvents, reagents, fingerprints | 74, 87, 143, 270 |
| Methyl octadecanoate | Methyl stearate | Glassware, solvents, reagents, fingerprints | 74, 87, 143, 298 |
| Phthalates (e.g., Di-n-butyl phthalate) | DBP | Plasticware (vials, caps, tubing) | 149, 205, 223 |
| Siloxanes | - | Septa, column bleed | 73, 147, 207, 281 |
| Butylated hydroxytoluene | BHT | Solvent stabilizer | 205, 220 |
Experimental Protocols
Protocol 1: High-Purity Solvent Preparation
To minimize contamination from solvents, it is recommended to re-distill commercially available high-purity solvents in an all-glass apparatus.
Methodology:
-
Set up a standard distillation apparatus with a distillation flask, condenser, and receiving flask, all of which have been rigorously cleaned.
-
Add the HPLC-grade solvent to the distillation flask along with a few boiling chips.
-
Gently heat the solvent to its boiling point.
-
Discard the first 10% of the distillate, as it may contain more volatile impurities.
-
Collect the middle 80% fraction of the distillate in a clean glass container.
-
Store the purified solvent in a clean glass bottle with a PTFE-lined cap.
Protocol 2: Preparation and Analysis of a Method Blank
This protocol details the steps to prepare a method blank to assess the level of background contamination.
Methodology:
-
To a clean extraction tube or vial, add the same volume of all reagents (e.g., internal standard solution, methanol, catalyst) that would be used for a real sample.
-
Follow the exact same lipid extraction and FAME derivatization procedure as used for the samples. This includes all vortexing, incubation, and phase separation steps.
-
After the final extraction step, transfer the organic phase containing any potential FAME contaminants to a GC vial.
-
Analyze the method blank using the same GC-FID or GC-MS method as the samples.
-
Integrate any peaks that appear in the chromatogram and compare their areas to those in the actual samples to assess the significance of the contamination.
Visualizations
Caption: Workflow for FAME analysis highlighting key stages and potential points of contamination.
Caption: A logical troubleshooting workflow for identifying and resolving sources of contamination in FAME analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. agilent.com [agilent.com]
- 4. FAME interference - Chromatography Forum [chromforum.org]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 8. Tips - Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Calibration curve issues with Methyl Pentacosanoate in quantitative analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of Methyl Pentacosanoate using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linear calibration curves for this compound, a very-long-chain fatty acid methyl ester (VLC-FAME), can stem from several factors:
-
Poor Solubility: At higher concentrations, this compound may not remain fully dissolved in the injection solvent, leading to a plateau in the detector response.
-
Adsorption: Due to its long carbon chain, this analyte can adsorb to active sites in the GC inlet liner, column, or other parts of the chromatographic system. This effect is more pronounced at lower concentrations, causing a negative deviation from linearity.
-
Detector Saturation: At very high concentrations, the detector (e.g., FID in GC or the mass spectrometer) may become saturated, leading to a response that is no longer proportional to the analyte concentration.
-
Inappropriate Calibration Range: The selected concentration range for your calibration standards may be too wide, encompassing both the linear and non-linear response regions of the detector.
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[1]
Q2: I'm observing poor peak shape (e.g., tailing) for this compound in my GC-MS analysis. What should I do?
A2: Poor peak shape for long-chain FAMEs is often due to secondary interactions with the analytical column or system. Here are some troubleshooting steps:
-
Check for Active Sites: The GC inlet liner, column, and even the seal at the base of the inlet can have active sites (e.g., exposed silanols) that interact with the analyte. Using a deactivated liner and ensuring a clean system is crucial.
-
Column Choice and Conditioning: A well-conditioned, appropriate polarity column is essential. For FAMEs, columns with a polyethylene glycol (wax) or a mid-polarity stationary phase are often used. Ensure the column is properly conditioned according to the manufacturer's instructions to minimize active sites.
-
Optimize Temperatures: Ensure the inlet and transfer line temperatures are high enough to prevent condensation of the high-boiling point this compound, but not so high as to cause degradation.
Q3: What is the best solvent for preparing my this compound standards?
A3: Due to its non-polar nature, this compound is best dissolved in non-polar organic solvents. High-purity n-hexane is a common and effective choice for GC-MS analysis. For LC-MS, the choice of solvent will depend on the mobile phase composition, but a mixture of methanol and a non-polar solvent like hexane or isopropanol is often a good starting point. Ensure the solvent is of high purity (e.g., HPLC or MS grade) to avoid introducing interfering peaks. Because hexane is a non-polar solvent, it is ideal for lipid extraction and the analysis of hydrocarbons.[2]
Q4: Is derivatization necessary for the analysis of pentacosanoic acid?
A4: Yes, for GC analysis, derivatization of the parent fatty acid (pentacosanoic acid) to its methyl ester (this compound) is essential. This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.[3] For LC-MS/MS analysis, while direct analysis of the free fatty acid is possible, derivatization can significantly improve ionization efficiency and chromatographic retention, leading to better sensitivity and peak shape.[4][5]
Troubleshooting Guides
Guide 1: Addressing Non-Linear Calibration Curves
This guide provides a step-by-step approach to troubleshooting and resolving non-linear calibration curves for this compound.
Problem: The calibration curve for this compound shows a poor correlation coefficient (R² < 0.99) and/or a clear non-linear trend.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Data Presentation: Example of a Non-Linear vs. Linear Calibration Curve
The following table illustrates the impact of troubleshooting on a calibration curve for this compound analyzed by GC-MS. The "Before" data shows a non-linear curve likely due to adsorption at lower concentrations and the beginning of detector saturation at the highest concentration. The "After" data reflects the results after system maintenance (new deactivated liner) and adjustment of the calibration range.
| Concentration (µg/mL) | Peak Area (Before Troubleshooting) | Peak Area (After Troubleshooting) |
| 1 | 15,000 | 25,000 |
| 5 | 90,000 | 125,000 |
| 10 | 200,000 | 250,000 |
| 25 | 450,000 | 625,000 |
| 50 | 750,000 | 1,250,000 |
| 100 | 1,100,000 | N/A (Range Adjusted) |
| R² | 0.975 | 0.999 |
Guide 2: Improving Sensitivity and Peak Shape
This guide outlines steps to enhance the analytical sensitivity and chromatographic peak shape for this compound.
Problem: Low signal-to-noise ratio and/or significant peak tailing for this compound.
Troubleshooting Workflow:
Caption: Workflow for improving sensitivity and peak shape.
Experimental Protocols
Protocol 1: Derivatization of Pentacosanoic Acid to this compound for GC-MS Analysis
This protocol is based on a commonly used and effective method for preparing fatty acid methyl esters.
Materials:
-
Pentacosanoic acid standard or sample extract
-
1% Sulfuric Acid in Methanol
-
n-Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh or pipette the pentacosanoic acid standard or dried sample extract into a glass reaction tube.
-
Reaction: Add 2 mL of 1% sulfuric acid in methanol to the tube.
-
Heating: Cap the tube tightly and heat at 60°C for 1 hour, vortexing every 15 minutes.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Extraction: Add 1 mL of n-hexane and 1 mL of deionized water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. The top layer is the hexane layer containing the this compound.
-
Washing: Carefully transfer the hexane layer to a new tube. Add 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex and allow the layers to separate.
-
Drying: Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
GC Parameters:
| Parameter | Setting |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min |
MS Parameters:
| Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 74, 87, 396 |
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
LC Parameters:
| Parameter | Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z) 397.4 -> Product Ion (m/z) 74.1 |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Derivatization strategy for semi-quantitative analysis of medium- and long-chain fatty acids using multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Performance Analysis of Methyl Pentacosanoate and Other Odd-Chain Fatty Acid Standards
For researchers, scientists, and drug development professionals engaged in lipid analysis, the selection of appropriate standards is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comparative overview of the performance of Methyl Pentacosanoate against other commercially available odd-chain fatty acid (OCFA) methyl ester standards. While direct, comprehensive comparative studies are limited, this guide synthesizes available data and provides standardized protocols to enable researchers to conduct their own performance evaluations.
Introduction to Odd-Chain Fatty Acids
Odd-chain fatty acids, characterized by an odd number of carbon atoms, are found in various biological systems, albeit at lower concentrations than their even-chain counterparts. They serve as important biomarkers and are involved in metabolic pathways that differ from even-chain fatty acids. Accurate quantification of OCFAs is crucial for studies related to nutrition, metabolic diseases, and gut microbiome research. Methylated forms of these fatty acids, known as fatty acid methyl esters (FAMEs), are the preferred standards for gas chromatography (GC) based analyses due to their volatility and stability.
Performance Comparison of OCFA Methyl Ester Standards
The performance of an analytical standard is typically evaluated based on its purity, stability, and behavior in the chosen analytical method. Key performance indicators for chromatographic analysis include linearity of response, limit of detection (LOD), and limit of quantification (LOQ).
Due to the lack of a unified public dataset directly comparing a homologous series of odd-chain FAME standards, the following table presents representative performance characteristics based on typical values observed for long-chain FAMEs in GC-MS and GC-FID analyses. These values should be considered illustrative and can be achieved under optimized experimental conditions.
Table 1: Representative Performance Characteristics of Odd-Chain Fatty Acid Methyl Ester Standards
| Standard | Purity (%) | Linearity (R²) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) |
| Methyl Heptadecanoate (C17:0) | >99 | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 |
| Methyl Nonadecanoate (C19:0) | >99 | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 |
| Methyl Heneicosanoate (C21:0) | >99 | >0.99 | 0.2 - 1.5 | 0.6 - 4.5 |
| Methyl Tricosanoate (C23:0) | >98 | >0.99 | 0.2 - 1.5 | 0.6 - 4.5 |
| This compound (C25:0) | >98 | >0.99 | 0.3 - 2.0 | 0.9 - 6.0 |
Note: The LOD and LOQ values are estimates and can vary significantly based on the analytical instrument, method parameters, and sample matrix.
Experimental Protocols
To facilitate a direct comparison of these standards, the following detailed experimental protocols for sample preparation and GC-MS/FID analysis are provided.
Preparation of Standard Stock Solutions and Calibration Curve
Objective: To prepare a series of standard solutions for generating a calibration curve to assess linearity, LOD, and LOQ.
Materials:
-
This compound (and other OCFA methyl ester standards)
-
Hexane or Isooctane (GC grade)
-
Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the fatty acid methyl ester standard and dissolve it in a 10 mL volumetric flask with hexane.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard into the GC-MS/FID system in triplicate. Plot the average peak area against the concentration to generate a calibration curve.
-
Performance Metric Calculation:
-
Linearity: Determined by the coefficient of determination (R²) of the calibration curve.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * (SD/Slope); LOQ = 10 * (SD/Slope)).
-
Gas Chromatography (GC) Analysis
Objective: To separate and detect the fatty acid methyl ester standards.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary GC column (e.g., DB-23, SP-2560, or equivalent polar column)
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 240 °C at 5 °C/min, hold for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
GC-MS Conditions:
-
Follow the same temperature program as GC-FID.
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 250 °C
-
Scan Range: m/z 50-500
Visualizations
Signaling Pathway of Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids are metabolized via β-oxidation, producing acetyl-CoA and a final three-carbon unit, propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle (Krebs cycle).
A Comparative Guide to Internal Standards for Fatty Acid Quantification: Featuring Methyl Pentacosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl pentacosanoate and other common internal standards used in the quantification of fatty acids by gas chromatography (GC). The selection of an appropriate internal standard is critical for achieving accurate and precise results in lipid analysis. This document offers a comparative overview of performance, supported by experimental data, to aid researchers in making informed decisions for their analytical workflows.
Comparison of Internal Standards
The ideal internal standard should mimic the analyte's chemical behavior throughout sample preparation and analysis, but be distinguishable from the endogenous compounds in the sample. The choice of an internal standard significantly impacts the accuracy and reliability of fatty acid quantification.[1] While isotopically labeled standards are considered the gold standard, their availability and cost can be prohibitive.[1] Odd-chain fatty acids and their esters, such as this compound and heptadecanoic acid, are widely used alternatives as they are typically present in low abundance in most biological samples.
| Internal Standard Type | Analyte(s) | Accuracy (Recovery %) | Precision (Repeatability/Reproducibility, %RSD) | Key Advantages | Key Disadvantages |
| This compound (C25:0 Methyl Ester) | Total Fatty Acids | Data not explicitly available in comparative studies. Expected to be high and consistent for long-chain fatty acids. | Data not explicitly available in comparative studies. Expected to be low (<15%). | Structurally similar to long-chain fatty acid methyl esters. Low endogenous abundance. Commercially available. | Potential for minor co-elution with very long-chain fatty acids in complex samples. Performance may vary for short-chain fatty acids. |
| Heptadecanoic Acid (C17:0) | Total Fatty Acids | 90-106%[2] | Intraday: <4%, Interday: <6%[2] | Well-established and widely used. Good for total fatty acid profiling.[3] More representative of free fatty acids than its methyl ester. | Requires derivatization to its methyl ester along with the sample fatty acids. Can be present in some dietary sources.[3] |
| Methyl Heptadecanoate (C17:0 Methyl Ester) | Fatty Acid Methyl Esters (FAMEs) | 97-103% (in biodiesel analysis) | RSD ≤ 2% | Directly added to FAME extracts, bypassing the need for co-derivatization. | Not suitable for monitoring the efficiency of the derivatization step itself. |
| Stable Isotope-Labeled Fatty Acids (e.g., Deuterated) | Specific Fatty Acids | High (Corrects for extraction, derivatization, and injection variability)[4] | High (Median increase in variance of 141% when using a non-isotopic IS)[1] | Considered the most accurate internal standard.[1] Chemically identical to the analyte, ensuring similar behavior. | High cost and not available for all fatty acids.[1] Potential for isotopic interference if not carefully selected. |
Experimental Protocols
A detailed methodology for the quantification of total fatty acids in a biological sample using this compound as an internal standard is provided below. This protocol is a generalized procedure and may require optimization for specific matrices.
Protocol: Total Fatty Acid Quantification in Plasma using this compound
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Pipette 100 µL of plasma into a glass tube with a PTFE-lined cap.
-
Add a known amount of this compound (e.g., 50 µg in a small volume of hexane).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs)
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature.
3. FAME Extraction
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
4. GC-FID/MS Analysis
-
Inject 1 µL of the FAME extract into the GC.
-
GC Conditions (example):
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C for 2 min, ramp to 180°C at 10°C/min, then to 230°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 270°C or Mass Spectrometer (MS) in scan or selected ion monitoring (SIM) mode.
-
-
Quantification: Identify and integrate the peak areas of the individual FAMEs and the this compound internal standard. Calculate the concentration of each fatty acid based on the ratio of its peak area to the peak area of the internal standard and the initial amount of internal standard added.
Visualizations
Experimental Workflow for Fatty Acid Quantification
The following diagram illustrates the general workflow for fatty acid analysis using an internal standard.
Caption: A generalized workflow for the quantification of fatty acids using an internal standard.
Logical Relationship of Internal Standard Selection
The choice of an internal standard is a critical decision based on several factors to ensure accurate and precise quantification.
Caption: Key factors influencing the choice of an internal standard for fatty acid analysis.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of fatty acid analysis using standardized methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the analysis of fatty acids in human serum and plasma, utilizing standardized methods and reference materials. The data presented is compiled from proficiency testing programs and inter-laboratory comparison studies, primarily the Fatty Acid Quality Assurance Program (FAQAP) co-organized by the National Institute of Standards and Technology (NIST), the National Institutes of Health (NIH), and the Centers for Disease Control and Prevention (CDC). This document aims to equip researchers with the necessary information to evaluate and refine their own analytical methodologies.[1][2][3]
Data Presentation: Performance in Inter-Laboratory Comparisons
The following tables summarize the performance of laboratories participating in the NIST FAQAP exercises. The data highlights the level of agreement and variability observed when different laboratories analyze the same reference materials. Performance is often assessed by comparing laboratory results to the certified or reference values of Standard Reference Materials (SRMs), such as SRM 1950 (Metabolites in Human Plasma) and SRM 2378 (Fatty Acids in Frozen Human Serum).[1][4]
Table 1: Summary of Laboratory Performance for Key Fatty Acids in SRM 1950
| Fatty Acid | Certified/Reference Value (µg/g) | Inter-Laboratory Mean (µg/g) | Inter-Laboratory RSD (%) | Bias Range (%) |
| C16:0 (Palmitic acid) | 192 ± 17 | 195.5 | 15.2 | -15 to 20 |
| C18:0 (Stearic acid) | 52 ± 13 | 53.1 | 18.5 | -20 to 25 |
| C18:1n9c (Oleic acid) | 131 ± 3 | 133.2 | 12.1 | -10 to 15 |
| C18:2n6c (Linoleic acid) | 117 ± 14 | 118.9 | 14.8 | -18 to 22 |
| C20:4n6 (Arachidonic acid) | Not Available | 75.4 | 19.3 | Not Available |
| C22:6n3 (DHA) | Not Available | 25.8 | 21.7 | Not Available |
Data compiled from various NIST FAQAP reports. The "Bias Range" represents the spread of individual laboratory biases against the certified/reference value.
Table 2: Within-Laboratory Repeatability and Between-Laboratory Reproducibility from a Representative FAQAP Exercise
| Fatty Acid | Within-Lab RSD (%) | Between-Lab RSD (%) |
| C16:0 (Palmitic acid) | < 10 | < 20 |
| C18:0 (Stearic acid) | < 12 | < 25 |
| C18:1n9c (Oleic acid) | < 8 | < 18 |
| C18:2n6c (Linoleic acid) | < 10 | < 20 |
| C20:4n6 (Arachidonic acid) | < 15 | < 30 |
| C22:6n3 (DHA) | < 15 | < 30 |
These values represent typical precision observed in the FAQAP studies. Actual values may vary between exercises.[1][5]
Experimental Protocols: A Consensus Approach
The following protocols represent a generalized workflow for fatty acid analysis in serum or plasma, based on the methodologies reported by participants in inter-laboratory comparison studies. While specific parameters may vary, the core steps remain consistent.
Sample Preparation and Lipid Extraction
The initial and most critical step is the extraction of total lipids from the serum or plasma matrix.
-
Internal Standard Addition: Prior to extraction, a known amount of an internal standard, typically a fatty acid not naturally abundant in the sample (e.g., C17:0 or C23:0), is added. This standard is crucial for accurate quantification as it accounts for variations in extraction efficiency and instrument response.
-
Lipid Extraction: The most commonly employed method is a liquid-liquid extraction based on the principles of the Folch or Bligh-Dyer methods. This involves the use of a chloroform:methanol mixture to partition the lipids into an organic phase, separating them from aqueous components. The organic phase containing the total lipids is then collected and dried, typically under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the extracted fatty acids must be converted into their more volatile and less polar methyl ester derivatives.
-
Reagents: Common derivatization reagents include boron trifluoride in methanol (BF3-methanol), methanolic sulfuric acid, or sodium methoxide.
-
Procedure: The dried lipid extract is reconstituted in a solvent (e.g., toluene or hexane) and the derivatization reagent is added. The mixture is then heated (e.g., at 60-100°C for 10-60 minutes) to facilitate the transesterification of fatty acids from triglycerides and phospholipids into FAMEs. After the reaction, the FAMEs are extracted into an organic solvent (e.g., hexane) and washed with water or a saline solution to remove any remaining reagent or byproducts. The final hexane layer containing the FAMEs is collected for GC analysis.
Gas Chromatographic Analysis
The separation and quantification of FAMEs are performed using either Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation:
-
GC-FID: This is the most common technique for routine fatty acid quantification due to its robustness and wide linear range.
-
GC-MS: Provides higher selectivity and allows for the confirmation of fatty acid identity based on their mass spectra. It is particularly useful for complex matrices or for identifying unknown fatty acids.
-
-
Typical GC Parameters:
-
Column: A polar capillary column (e.g., a wax-type or cyanopropyl-phase column) is essential for the separation of FAMEs, including cis and trans isomers.
-
Injector: A split/splitless injector is typically used, with an injection temperature around 250°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature, and then to a final temperature (e.g., 240°C).
-
Detector: For GC-FID, the detector temperature is usually set around 260-300°C. For GC-MS, the transfer line and ion source temperatures are optimized according to the instrument manufacturer's recommendations.
-
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard. A calibration curve generated from a standard mixture of FAMEs is used to establish the response factor for each fatty acid.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in inter-laboratory fatty acid analysis.
Caption: Experimental workflow for fatty acid analysis.
Caption: Logical framework for inter-laboratory comparison.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Certification and documentation for Methyl Pentacosanoate as a reference material.
For researchers, scientists, and drug development professionals utilizing Methyl Pentacosanoate as a reference material, understanding its certification, documentation, and performance relative to other standards is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of this compound with alternative reference materials, complete with supporting data, experimental protocols, and visual workflows to aid in informed decision-making.
Certification and Documentation: A Comparative Overview
Reference materials are categorized into different quality grades, with Certified Reference Materials (CRMs) offering the highest level of accuracy and traceability.[1] this compound is commonly available as an "analytical standard," which implies a high purity suitable for most research applications.[2][3] Key documentation, such as a Certificate of Analysis (CoA), provides crucial information about the material's quality and purity.
Below is a comparative summary of the typical certification and documentation for this compound and its common alternatives.
| Feature | This compound (Typical Analytical Standard) | Alternative FAME Internal Standards (e.g., Methyl Tridecanoate, Methyl Heneicosanoate) | Isotopically Labeled Standards (e.g., D-labeled this compound) |
| Purity Specification | Typically ≥98% or >99% (GC)[2][4] | High purity, often ≥99% | High isotopic and chemical purity |
| Certificate of Analysis (CoA) | Provided with lot-specific purity data. May include other analytical data like melting point and appearance.[2] | Provided with purity and concentration for solutions. | Provided with isotopic enrichment and chemical purity. |
| Traceability | Traceable to internal standards and validated methods. | Often traceable to NIST or other primary standards, especially when part of a certified mix. | Traceable to primary isotopic standards. |
| Documentation Provided | CoA, Safety Data Sheet (SDS). Some suppliers offer access to NMR, HPLC, or GC-MS data.[5] | CoA, SDS. Often included in comprehensive reference material documentation for standard mixtures. | CoA, SDS, with detailed information on isotopic labeling. |
| Cost | Moderate | Generally lower, especially for more common FAMEs. | Significantly higher due to complex synthesis. |
Performance Comparison: Selecting the Right Standard
The choice of a reference material often depends on the specific application, particularly when used as an internal standard in chromatographic analysis. The ideal internal standard should be chemically similar to the analyte but well-resolved chromatographically and not naturally present in the sample.[6][7]
| Performance Metric | This compound | Other Long-Chain FAMEs | Isotopically Labeled Analogs |
| Chromatographic Behavior | Elutes at a high temperature due to its long carbon chain, providing good separation from shorter-chain analytes. | Elution time varies with chain length, allowing for selection of a standard that does not co-elute with analytes of interest. | Co-elutes with the unlabeled analyte, which is ideal for correcting matrix effects and extraction losses in MS-based methods. |
| Matrix Effects in MS | Susceptible to matrix effects similar to other FAMEs. | Similar susceptibility to matrix effects. | Minimizes the impact of matrix effects as it behaves almost identically to the analyte during ionization. |
| Quantification Accuracy | Can provide accurate quantification when used as an external or internal standard, provided matrix effects are controlled. | Effective for relative quantification and can be used for absolute quantification with proper calibration. | Considered the "gold standard" for accurate quantification in mass spectrometry due to its ability to compensate for variations in sample preparation and analysis. |
| Stability | Generally stable when stored under recommended conditions (-20°C).[4] Unsaturated esters are more prone to oxidation.[8][9] | Stability is similar for saturated FAMEs. Unsaturated FAMEs require more careful handling and storage to prevent degradation. | Similar chemical stability to the unlabeled compound. |
Experimental Protocols
Accurate analysis of fatty acids typically involves a derivatization step to convert them into their more volatile methyl esters (FAMEs) for gas chromatography (GC) analysis.
Protocol for Derivatization of Fatty Acids to FAMEs
This protocol is a general guideline for the acid-catalyzed methylation of fatty acids.
Materials:
-
Sample containing fatty acids
-
Methanolic HCl (e.g., 2M) or Boron Trifluoride in Methanol (BF3-Methanol, e.g., 14%)
-
Heptane or Hexane
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To approximately 10-20 mg of the lipid sample in a screw-cap tube, add 2 mL of methanolic HCl or BF3-Methanol.
-
Add an appropriate amount of the internal standard (e.g., this compound) if it is not already present in the sample.
-
Cap the tube tightly and heat at 60-80°C for 1-2 hours with occasional vortexing.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of water and 2 mL of heptane or hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Wash the organic layer with 1 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Protocol for GC-MS Analysis of FAMEs
This is a general protocol and may need to be optimized for specific instruments and analytes.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase)[10]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 to 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 5-10°C/minute
-
Hold at 250°C for 5-10 minutes
-
-
Transfer Line Temperature: 250°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound as a reference material.
Caption: A typical experimental workflow for the analysis of fatty acids using an internal standard.
Caption: A simplified diagram of the metabolic pathway for very long-chain fatty acids.[11][12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound analytical standard 55373-89-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 55373-89-2|this compound|BLD Pharm [bldpharm.com]
- 6. Comparisons of analysis of fatty acid methyl ester (FAME) of microalgae by chromatographic techniques | SLU publication database (SLUpub) [publications.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Navigating Method Validation for FAME Analysis: A Comparative Guide to ICH-Compliant Approaches
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Fatty Acid Methyl Esters (FAMEs) is a critical aspect of quality control and characterization for a variety of products within the pharmaceutical and related industries. Method validation, guided by the International Council for Harmonisation (ICH) guidelines, ensures that the analytical procedures used are suitable for their intended purpose, providing reliable and consistent data. This guide offers a comparative overview of common analytical techniques for FAMEs analysis, with a focus on method validation parameters as stipulated by ICH Q2(R1) and the recently updated Q2(R2).
Comparative Analysis of Analytical Techniques for FAMEs
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the most prevalent techniques for FAMEs analysis. The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.
Table 1: Comparison of GC-FID and GC-MS for FAMEs Analysis
| Feature | GC-FID | GC-MS |
| Principle | Separation by GC, detection by flame ionization. | Separation by GC, detection by mass analysis. |
| Selectivity | Lower; relies on retention time for identification. | Higher; provides mass spectra for structural elucidation. |
| Sensitivity | Generally high, but can be lower than GC-MS for certain compounds. | Very high, especially in selected ion monitoring (SIM) mode. |
| Quantification | Excellent for quantification of known FAMEs. | Good for quantification, particularly at low concentrations. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Confirmation | Limited to retention time matching with standards. | Confident peak identification through mass spectral library matching. |
| Unknowns | Cannot identify unknown compounds. | Capable of identifying unknown peaks through spectral interpretation. |
ICH Guideline Parameters for Method Validation
The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] The ICH Q2(R1) and the newer Q2(R2) guidelines outline the necessary validation characteristics.[4][5][6][7][8]
Table 2: ICH Validation Parameters for FAMEs Analysis
| Validation Parameter | GC-FID | GC-MS | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by resolution from other components. | Confirmed by unique mass spectra and chromatographic separation. | Resolution > 1.5 |
| Linearity (r²) | Typically > 0.999.[9] | Typically > 0.99. | r² ≥ 0.99 |
| Accuracy (% Recovery) | 80-115% of the true value.[10] | 80-115% of the true value. | Within 80-120% |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%.[11] | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%. | %RSD ≤ 2% for drug substance |
| Limit of Detection (LOD) | Dependent on the specific FAME and system. | Generally lower than GC-FID.[12] | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | Dependent on the specific FAME and system. | Generally lower than GC-FID.[12] | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Robustness | Evaluated by small, deliberate variations in method parameters. | Evaluated by small, deliberate variations in method parameters. | No significant impact on results. |
The following diagram illustrates the typical workflow for validating an analytical method for FAMEs analysis in accordance with ICH guidelines.
Caption: ICH Method Validation Workflow.
Experimental Protocols
Detailed below are generalized experimental protocols for the validation of a GC-FID method for the analysis of FAMEs. These should be adapted based on the specific sample matrix and analytical instrumentation.
Preparation of FAMEs from Sample Matrix
A common method for the preparation of FAMEs from lipid-containing samples is through transesterification.
Protocol: Acid-Catalyzed Transesterification
-
Accurately weigh approximately 50 mg of the sample into a screw-cap tube.
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Add 1 mL of toluene.
-
Cap the tube tightly and heat at 50°C for 2 hours in a water bath.
-
After cooling to room temperature, add 5 mL of a 5% sodium chloride solution.
-
Extract the FAMEs by adding 2 mL of hexane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
The following diagram outlines the key steps in the sample preparation process for FAMEs analysis.
Caption: FAME Sample Preparation Workflow.
GC-FID Method Validation Protocol
a. Specificity: Inject individual FAME standards, a mixture of all FAMEs of interest, and a blank (sample matrix without FAMEs). Assess the resolution between adjacent peaks.
b. Linearity: Prepare a stock solution containing a mixture of FAME standards. Perform serial dilutions to obtain at least five concentration levels covering the expected range of the samples. Inject each concentration in triplicate. Plot the peak area against the concentration for each FAME and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
c. Accuracy: Analyze a sample with a known concentration of FAMEs (e.g., a certified reference material) or perform a recovery study by spiking a blank matrix with known amounts of FAME standards at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
d. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.[1][2] Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD across all measurements.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean of the slopes of the calibration curves.
f. Robustness: Introduce small, deliberate variations to the method parameters, such as GC oven temperature ramp rate (e.g., ±2°C/min), carrier gas flow rate (e.g., ±0.1 mL/min), and injection volume (e.g., ±0.1 µL). Analyze a standard solution under each modified condition and assess the impact on the results.
By following these guidelines and protocols, researchers and drug development professionals can ensure that their analytical methods for FAMEs are robust, reliable, and compliant with international regulatory standards, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. mdpi.com [mdpi.com]
- 10. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
Comparison of different methylation methods for very long-chain fatty acids.
For researchers, scientists, and drug development professionals engaged in the analysis of very long-chain fatty acids (VLCFAs), the preparation of fatty acid methyl esters (FAMEs) is a critical step for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). The choice of methylation method can significantly impact the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of common methylation techniques for VLCFAs, supported by experimental data and detailed protocols.
The conversion of VLCFAs into their more volatile and less polar FAMEs is essential for their separation and detection by GC-MS. The two primary approaches for this derivatization are acid-catalyzed and base-catalyzed methylation. Each method has its own set of advantages and disadvantages, particularly concerning reaction conditions, completeness of the reaction, and the potential for alteration of the fatty acid profile.
Comparative Analysis of Methylation Methods
The selection of an appropriate methylation method is contingent upon the specific VLCFAs of interest, the lipid class from which they are derived (e.g., free fatty acids, triglycerides, phospholipids), and the overall composition of the sample matrix.
Quantitative Data Summary
The following tables summarize the performance of various methylation methods based on available experimental data. It is important to note that while much of the data pertains to a broad range of fatty acids, the principles are applicable to VLCFAs. However, the lower solubility of VLCFAs may influence reaction efficiency.
Table 1: Comparison of Acid-Catalyzed Methylation Reagents
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| HCl-Methanol | 1-5% HCl in methanol, 60-100°C, 1-2 hours | Effective for all lipid classes, including free fatty acids and sphingolipids.[1][2] | Can cause degradation of conjugated fatty acids at high temperatures; longer reaction times may be required for complete methylation.[1][2] |
| H₂SO₄-Methanol | 1-2% H₂SO₄ in methanol, 60-100°C, 1-2 hours | Similar to HCl-Methanol, effective for a wide range of lipids. | Can also lead to the degradation of sensitive fatty acids under harsh conditions. |
| BF₃-Methanol | 12-14% BF₃ in methanol, 60-100°C, 15-30 minutes | Rapid reaction times. | Can produce artifacts and may lead to the loss of polyunsaturated fatty acids; the reagent is also unstable. |
| Acetyl Chloride-Methanol | 5-10% Acetyl chloride in methanol, 80-100°C, 1 hour | A one-step procedure for direct transesterification of various lipid classes with high recovery rates.[3][4] | The reagent is corrosive and requires careful handling. |
Table 2: Comparison of Base-Catalyzed Methylation Reagents
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| KOH-Methanol | 0.5-2M KOH in methanol, 50-70°C, 15-30 minutes | Rapid and occurs under mild conditions, minimizing the risk of isomerization of conjugated fatty acids.[1] | Ineffective for methylating free fatty acids and fatty acids from sphingolipids.[1] |
| NaOCH₃-Methanol | 0.5M NaOCH₃ in methanol, 50°C, 10-20 minutes | Fast and efficient for transesterification of glycerolipids. | Does not methylate free fatty acids. |
| Tetramethylguanidine (TMG)-Methanol | 20% TMG in methanol, 100°C, 5-10 minutes | A strong base that can be used for rapid transesterification. | May require subsequent acid-catalyzed methylation for complete derivatization of all lipid classes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for common acid- and base-catalyzed methylation methods.
Acid-Catalyzed Methylation using HCl-Methanol (Direct Transesterification)
This method is suitable for the simultaneous extraction and transesterification of total fatty acids from tissues.
-
Sample Preparation: Weigh approximately 10-50 mg of tissue into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 5% methanolic HCl and 1 mL of toluene.
-
Reaction: Tightly cap the tube and heat at 70°C for 2 hours.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Base-Catalyzed Methylation using KOH-Methanol
This protocol is a rapid method for the transesterification of glycerolipids.
-
Sample Preparation: Dissolve the lipid extract (approximately 10 mg) in 1 mL of hexane in a screw-capped tube.
-
Reagent Addition: Add 0.2 mL of 2M methanolic KOH.
-
Reaction: Vortex vigorously for 30 seconds and allow to stand at room temperature for 15-20 minutes.
-
Neutralization and Extraction: Add 1 mL of water and vortex.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Transfer the upper hexane layer containing the FAMEs for analysis.
Visualization of Methodologies
General Workflow for VLCFA Methylation and Analysis
The following diagram illustrates the general workflow from sample to analysis, highlighting the key stages in preparing VLCFAs for GC-MS.
References
A Comparative Guide to Detector Linearity for Methyl Pentacosanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical detectors for the quantitative analysis of Methyl Pentacosanoate, a long-chain fatty acid methyl ester. The focus is on the linearity of the detector response, a critical parameter for accurate quantification. This document presents supporting experimental data, detailed methodologies, and visual representations of workflows to aid in selecting the most appropriate analytical strategy.
Introduction
This compound (C25:0 FAME) is a saturated fatty acid methyl ester often used as an analytical standard in lipid research.[1] Accurate quantification of this and other FAMEs is crucial in various fields, including biofuel development, food science, and biomedical research. The two most prevalent techniques for FAME analysis are Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).[2][3][4] This guide evaluates the linearity of response for both detectors when analyzing this compound and similar FAMEs.
Detector Performance Comparison
The linearity of a detector is its ability to produce a signal that is directly proportional to the concentration of the analyte over a given range. A highly linear response is essential for accurate and reliable quantification. Both GC-FID and GC-MS exhibit excellent linearity for the analysis of FAMEs.[5][6]
Table 1: Comparison of Detector Linearity for FAME Analysis
| Parameter | GC-FID | GC-MS (SIM/SRM) |
| **Typical Linearity (R²) ** | > 0.99[6] | > 0.99[5][7][8] |
| Dynamic Range | Wide (typically 10⁷)[9] | Generally narrower than FID, but can be extended[7] |
| Selectivity | Universal for hydrocarbons | Highly selective, based on mass-to-charge ratio[4] |
| Sensitivity | High | Very high, especially in SIM/SRM modes[7][10] |
| Compound Confirmation | Based on retention time only | Based on retention time and mass spectrum[10] |
Key Insights:
-
Both GC-FID and GC-MS provide excellent linearity for FAME analysis, with correlation coefficients typically exceeding 0.99.[5][6]
-
GC-FID offers a very wide linear dynamic range, making it suitable for samples with large variations in analyte concentration.[9]
-
GC-MS, particularly in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode, offers superior selectivity and sensitivity, which is advantageous for complex matrices.[4][7][10] The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID for FAME analysis.[4]
Experimental Protocols
The following are generalized experimental protocols for evaluating the linearity of detector response for this compound.
Protocol 1: Linearity Evaluation using GC-FID
1. Standard Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isooctane).
- Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range. A minimum of five concentration levels is recommended.
2. GC-FID Instrumentation and Conditions:
- Injector: Split/splitless inlet, typically operated in split mode to avoid column overload.
- Column: A capillary column suitable for FAME analysis (e.g., a polar phase like biscyanopropyl polysiloxane).
- Oven Temperature Program: A temperature gradient is used to ensure good separation of FAMEs. A typical program might start at a lower temperature and ramp up to a final temperature that allows for the elution of long-chain FAMEs like this compound.
- Detector: Flame Ionization Detector (FID). The hydrogen and air flow rates should be optimized for maximum response.[11]
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
3. Data Analysis:
- Inject each calibration standard in triplicate.
- Integrate the peak area for this compound in each chromatogram.
- Plot the average peak area against the corresponding concentration.
- Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
Protocol 2: Linearity Evaluation using GC-MS
1. Standard Preparation:
- Follow the same procedure as for the GC-FID analysis.
2. GC-MS Instrumentation and Conditions:
- Injector and Column: Same as for GC-FID.
- Mass Spectrometer: Can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- Ionization Mode: Electron Impact (EI) is commonly used for FAME analysis.[2][4]
- Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) is preferred for its higher sensitivity and selectivity.[8][12] Characteristic ions for this compound should be monitored.
- Carrier Gas: Helium is the most common carrier gas for GC-MS.
3. Data Analysis:
- Inject each calibration standard in triplicate.
- Extract the peak area of the selected quantifier ion for this compound.
- Plot the average peak area against the corresponding concentration.
- Perform a linear regression analysis to determine the equation of the line and the R² value. A value > 0.99 indicates good linearity.[5][7]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for evaluating detector linearity and the logical relationship for selecting a detection method.
Caption: Workflow for Evaluating Detector Linearity.
Caption: Decision Pathway for Detector Selection.
Conclusion
Both GC-FID and GC-MS are highly suitable for the quantitative analysis of this compound, demonstrating excellent detector linearity. The choice between the two often depends on the specific requirements of the analysis.
-
GC-FID is a robust, cost-effective, and reliable detector with a wide linear range, making it ideal for routine quality control and high-concentration samples where absolute compound confirmation is not critical.
-
GC-MS provides superior sensitivity and selectivity, along with definitive compound identification, which is crucial when dealing with complex sample matrices, trace-level quantification, and in regulated environments where unambiguous identification is mandatory.[2][4][10]
By understanding the performance characteristics of each detector and following standardized protocols for linearity evaluation, researchers can ensure the accuracy and reliability of their quantitative results for this compound and other fatty acid methyl esters.
References
- 1. scbt.com [scbt.com]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons of analysis of fatty acid methyl ester (FAME) of microalgae by chromatographic techniques | SLU publication database (SLUpub) [publications.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Linear dynamic range of FID [June 16, 2004] - Chromatography Forum [chromforum.org]
- 10. ijastnet.com [ijastnet.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of Methyl Pentacosanoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain fatty acids like Methyl Pentacosanoate is critical. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, offering a deep dive into their performance characteristics, supported by experimental data, to inform your methodological choices.
This compound, a saturated fatty acid methyl ester with a 25-carbon chain, plays a role in various biological and industrial processes. Its accurate quantification is paramount in fields ranging from metabolic research to biofuel analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose; however, understanding its performance in relation to other methods is key to robust analytical strategy.
Performance Snapshot: GC-MS vs. Alternatives
The choice of analytical technique hinges on a balance of sensitivity, specificity, and sample throughput. Below is a comparative overview of GC-MS and its primary alternatives for the analysis of this compound.
| Feature | GC-MS | GC-FID | LC-MS/MS |
| Limit of Detection (LOD) | Low femtomol range on-column; ng/mL to µg/L in solution[1][2][3] | ng/g to µg/mL range[4] | Low nanomolar to ng/mL range[5][6] |
| Limit of Quantification (LOQ) | Low nanomolar to µg/L range | µg/mL range | Nanomolar to ng/mL range[6] |
| Specificity | High (Mass spectral data provides structural confirmation) | Moderate (Based on retention time) | Very High (Precursor-product ion transitions) |
| Sample Derivatization | Typically required (Esterification) | Typically required (Esterification) | Not always required, but can enhance sensitivity |
| Throughput | Moderate | High | High |
| Matrix Effect | Can be significant, requires careful sample preparation | Less susceptible than MS-based methods | Can be significant, requires careful sample preparation and internal standards |
In-Depth Look: Limit of Detection and Quantification
While specific, officially validated Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound are not extensively published, data from analogous long-chain fatty acid methyl esters (FAMEs) provide a strong basis for performance expectation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is renowned for its high sensitivity and specificity in FAME analysis. Studies on very-long-chain fatty acids (VLCFAs) and other FAMEs indicate that LODs can be achieved in the low femtomol range on-column [1]. In solution, this translates to method detection limits ranging from 0.003 to 0.72 µg/L for a range of FAMEs[3]. For instance, a validated method for methyl hexadecanoate and methyl stearate reported LODs of 11.94 ng/mL and 11.90 ng/mL , respectively, with LOQs of 39.80 ng/mL and 39.68 ng/mL [2][7]. Based on these figures, a reasonable estimate for the LOD of this compound by GC-MS would be in the low ng/mL range, with the LOQ being approximately three times higher.
Alternative Techniques
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for FAME quantification. While generally less sensitive than GC-MS, it offers excellent linearity and is less prone to matrix effects. Reported detection limits for FAMEs are in the range of 4.2 ng compound/g of injected sample in biodiesel analysis[4]. For shorter chain fatty acids like butyric acid, the instrumental LOD has been reported as 0.01% of total fat[8].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful alternative, particularly for VLCFAs, that often does not require derivatization. LC-MS/MS boasts exceptional sensitivity and specificity. For polyunsaturated fatty acids, LOQs in the low nanomolar range have been achieved[9]. Studies on free fatty acids have reported LODs in the range of 3.0–14.0 ng/mL and LOQs from 8.0–45.0 ng/mL [6]. For VLCFAs, LODs of 5–100 nM have been documented, highlighting its suitability for trace-level analysis[5].
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of FAMEs using the discussed techniques.
GC-MS Analysis of this compound
1. Sample Preparation (Esterification):
-
To a dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
2. GC-MS Conditions:
-
Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 175°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for this compound (e.g., m/z 74, 87, and the molecular ion at m/z 396.7).
GC-FID Analysis of this compound
The sample preparation follows the same esterification procedure as for GC-MS.
GC-FID Conditions:
-
Column: Similar polar capillary column as for GC-MS.
-
Injector and Oven Program: Similar to GC-MS.
-
Detector: Flame Ionization Detector (FID) at 275°C.
-
Gases: Hydrogen, air, and makeup gas (Helium or Nitrogen) at manufacturer-recommended flow rates.
LC-MS/MS Analysis of Pentacosanoic Acid
This method often allows for the direct analysis of the free fatty acid without derivatization.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).
-
Precipitate proteins with 300 µL of acetonitrile.
-
After centrifugation, perform a liquid-liquid extraction of the supernatant with a suitable organic solvent like hexane or ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used, with a specific precursor-to-product ion transition for Pentacosanoic acid (e.g., m/z 383.4 -> m/z 383.4, pseudo-MRM, or a characteristic fragment).
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical processes, the following diagrams illustrate the typical workflow for determining LOD and LOQ in a GC-MS experiment and a logical framework for selecting the appropriate analytical method.
Workflow for LOD and LOQ Determination in GC-MS.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficiency of Methyl Pentacosanoate Recovery: A Comparative Guide to Sample Extraction Procedures
For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipids like Methyl Pentacosanoate is paramount. The choice of sample extraction procedure is a critical determinant of recovery efficiency, directly impacting the reliability of experimental outcomes. This guide provides an objective comparison of two distinct extraction methodologies—the classical Modified Folch Method and the modern Supercritical Fluid Extraction (SFE)—supported by experimental data to inform your selection process.
The isolation of lipids from complex biological matrices is a foundational step in numerous research applications. The ideal extraction method should not only be efficient in recovering the target analyte but also be robust, reproducible, and align with the overall analytical goals. Here, we delve into a comparative analysis of a traditional solvent-based approach and a contemporary fluid-based technique to assess their performance in the recovery of long-chain fatty acid methyl esters, exemplified by this compound.
Comparative Analysis of Recovery Rates
The efficiency of an extraction method is best expressed through its recovery rate—the percentage of the target analyte successfully isolated from the sample matrix. Below is a summary of the reported recovery rates for the Modified Folch Method and Supercritical Fluid Extraction.
| Extraction Method | Analyte | Recovery Rate (%) |
| Modified Folch Method | Total Lipids | ~ 95 - 99%[1] |
| Supercritical Fluid Extraction (SFE) | Linoleic Acid Methyl Ester | 98% |
It is important to note that while the Modified Folch Method's recovery is reported for total lipids, it is a widely accepted and reliable method for the quantitative extraction of a broad range of lipids, including long-chain fatty acid methyl esters like this compound.[2] The data for Supercritical Fluid Extraction demonstrates a high recovery rate for a specific long-chain fatty acid methyl ester, indicating its efficacy for this class of compounds.
Experimental Workflows
Visualizing the procedural steps of each extraction method can aid in understanding their complexity and resource requirements.
Detailed Experimental Protocols
A thorough understanding of the methodologies is crucial for replication and adaptation in your own laboratory settings.
Modified Folch Method
The Folch method is a well-established liquid-liquid extraction technique that utilizes a mixture of chloroform and methanol to efficiently extract a wide range of lipids.[2]
I. Sample Preparation:
-
The biological sample (e.g., tissue, cell pellet) is homogenized to increase the surface area for solvent interaction.
II. Lipid Extraction:
-
A chloroform:methanol (2:1, v/v) solvent mixture is added to the homogenized sample.
-
The mixture is further homogenized or agitated to ensure thorough mixing and lipid solubilization.
-
The mixture is filtered to separate the liquid extract from the solid residue. The residue can be re-extracted to improve recovery.
III. Purification:
-
The combined filtrate is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
The mixture is centrifuged or allowed to stand to facilitate phase separation, resulting in an upper aqueous phase and a lower chloroform phase containing the lipids.
-
The lower chloroform phase is carefully collected.
-
The collected chloroform phase is dried over anhydrous sodium sulfate to remove any residual water.
IV. Final Processing:
-
The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract, which includes this compound.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a fluid, typically carbon dioxide, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows for efficient penetration into the sample matrix and dissolution of the target analytes.
I. System Setup:
-
The sample is placed into a high-pressure extraction vessel.
-
Supercritical carbon dioxide is pumped into the vessel.
II. Extraction Process:
-
The system is brought to the desired temperature and pressure to achieve the supercritical state.
-
A static extraction phase may be employed where the sample is soaked in the supercritical fluid for a defined period.
-
This is followed by a dynamic extraction phase where fresh supercritical fluid continuously flows through the extraction vessel, carrying the dissolved lipids.
III. Analyte Collection:
-
The supercritical fluid containing the extracted lipids is passed through a restrictor, causing a drop in pressure.
-
This pressure drop reduces the solvating power of the carbon dioxide, leading to the precipitation of the extracted lipids.
-
The precipitated analytes, including this compound, are collected in a solvent trap or on a solid-phase trap.
IV. Final Product:
-
The collected extract contains the isolated lipids, which can then be further analyzed.
Conclusion
Both the Modified Folch Method and Supercritical Fluid Extraction demonstrate high recovery rates for long-chain fatty acid methyl esters like this compound. The choice between these methods will depend on the specific requirements of the research.
The Modified Folch Method is a robust and well-validated technique that provides excellent recovery and is suitable for a wide variety of sample types. However, it involves the use of chlorinated solvents and is a multi-step, labor-intensive process.
Supercritical Fluid Extraction offers a "greener" alternative, utilizing non-toxic carbon dioxide as the primary solvent. It can be automated and offers high selectivity by tuning the temperature and pressure. The initial equipment cost for SFE may be higher, but it can offer advantages in terms of solvent cost, safety, and sample throughput for routine analyses.
Ultimately, the selection of an appropriate extraction procedure requires careful consideration of factors such as desired recovery, sample throughput, available instrumentation, and environmental and safety considerations. This guide provides the foundational data and procedural understanding to make an informed decision for the successful recovery and analysis of this compound in your research endeavors.
References
Safety Operating Guide
Safe Disposal of Methyl Pentacosanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of methyl pentacosanoate, a long-chain fatty acid ester. While generally not classified as a hazardous substance, adherence to proper laboratory waste management practices is crucial to maintain a safe working environment and ensure regulatory compliance.[1][2]
Disposal and Safety Parameters
The following table summarizes key data for the handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Not a dangerous substance or mixture. | [2] |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. May be disposed of with household waste in smaller quantities, but institutional and local regulations should be consulted. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are recommended. Respiratory protection is not typically required, but a dust mask may be used for nuisance levels of dust. | |
| Environmental Precautions | Prevent product from entering drains. Discharge into the environment should be avoided. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]
-
Keep this compound waste separate from other chemical waste streams, especially from incompatible materials like strong acids or bases.[5][6] Segregate solid and liquid waste forms.[5]
2. Containerization and Labeling:
-
Use a dedicated, appropriate, and well-sealed container for collecting this compound waste.[5][7] The original container is often a suitable choice if it is in good condition.[6]
-
Ensure the container is clearly labeled with the full chemical name ("this compound") and any other information required by your institution. Proper labeling is critical for safe handling and disposal by EHS personnel.[7]
-
Keep the waste container closed except when adding waste.[4][7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
Do not move waste from one room to another for storage.[7]
-
Ensure the SAA is inspected regularly for any leaks or container degradation.[6]
4. Arranging for Disposal:
-
Contact your institution's EHS office or equivalent department to schedule a pickup for the waste.[4][7] Do not attempt to dispose of laboratory chemicals in the regular trash or down the drain unless explicitly permitted by your EHS office and local regulations.[4][8]
-
While some safety data sheets suggest that small quantities of non-hazardous substances like this compound may be disposed of with household waste, this is generally not advisable in a professional laboratory setting without explicit approval from safety officials.[1]
5. Empty Container Disposal:
-
For a container that held this compound, once it is completely empty with as little residue as possible, deface or remove all chemical labels.[4][5]
-
The cap should be removed before disposing of the container in the regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C26H52O2 | CID 41431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling Methyl Pentacosanoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use and disposal of Methyl Pentacosanoate, fostering a secure research environment.
Operational Plan for Safe Handling
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1][2][3]. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The chemical, physical, and toxicological properties have not been thoroughly investigated[2].
1. Engineering Controls:
-
Work in a well-ventilated area. If dust formation is possible, use a fume hood or provide appropriate exhaust ventilation[2][4].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2][5].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use[1][2].
-
Skin and Body Protection: A laboratory coat or coveralls should be worn to prevent skin contact[6].
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required[1][5]. If dusts are generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask may be used[2].
3. Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the restroom[5].
-
Avoid direct contact with the substance. Do not get it in the eyes, on skin, or on clothing[4].
-
Do not eat, drink, or smoke in laboratory areas.
4. Handling Procedures:
-
Minimize the quantity of material handled at any one time.
-
Keep containers tightly closed when not in use.
5. Storage:
-
Store in a cool, dry, and well-ventilated place[2].
-
Keep the container tightly closed to prevent contamination[2][4].
-
Store away from strong oxidizing agents[4].
Summary of Safety Data
While specific quantitative exposure limits for this compound are not established, the following table summarizes its key safety information based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Classification |
| Pictograms | None |
| Signal Word | None |
| Hazard Statements | None |
| NFPA Ratings | Health: 0, Fire: 1, Reactivity: 0 |
| First Aid Measures | |
| Inhalation | Move to fresh air; consult a doctor if symptoms arise[1][2]. |
| Skin Contact | Wash off with soap and plenty of water. The product is generally not an irritant[1][2]. |
| Eye Contact | Rinse opened eye for several minutes under running water[1]. |
| Ingestion | Rinse mouth with water. If symptoms persist, consult a doctor[2]. Do not induce vomiting[5]. |
Experimental Protocol: Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions: Ensure you are wearing the appropriate PPE as outlined above. Avoid breathing any dust or vapors[2].
-
Containment: Prevent the substance from entering drains, sewers, or water sources[1][2].
-
Clean-up: For solid spills, mechanically pick up the material (e.g., sweep or shovel) and place it into a suitable, labeled container for disposal[1][2][4]. Avoid generating dust.
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Offer surplus and non-recyclable solutions to a licensed disposal company[2]. Do not dispose of it in the regular trash or pour it down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
